molecular formula C10H6BrIO B2388685 6-bromo-1-iodonaphthalen-2-ol CAS No. 102153-45-7

6-bromo-1-iodonaphthalen-2-ol

Cat. No.: B2388685
CAS No.: 102153-45-7
M. Wt: 348.965
InChI Key: SAVNUMQZTKPJBB-UHFFFAOYSA-N
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Description

6-Bromo-1-iodonaphthalen-2-ol (CAS 102153-45-7) is a naphthalene-based organic compound with the molecular formula C 10 H 6 BrIO and a molecular weight of 348.97 g/mol. This chemical is characterized as a tan to white solid with a melting point of 85-87 °C and should be stored sealed in dry conditions at 4 to 8 °C to maintain stability . As a dihalogenated naphthol, this compound serves as a versatile building block in organic synthesis. Its structure, containing both bromine and iodine substituents on the naphthalene ring, makes it a valuable substrate for sequential cross-coupling reactions. While specific studies on this exact molecule are limited, research on closely related compounds like 6-bromo-2-naphthol indicates significant potential in constructing complex molecular architectures . Such compounds are frequently employed in Suzuki and Sonogashira cross-coupling reactions to create biaryl systems and conjugated polymers, which are foundational to developing advanced materials . Furthermore, naphthalene derivatives are crucial intermediates in pharmaceutical research for the synthesis of bioactive molecules and non-steroidal anti-inflammatory drug (NSAID) analogs, as well as in the development of dyes and agrochemicals . The presence of both halogen atoms and a hydroxyl group on the aromatic system provides multiple sites for chemical modification, offering researchers a flexible scaffold for exploring new chemical space in materials science and medicinal chemistry. This product is strictly for research purposes and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-1-iodonaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrIO/c11-7-2-3-8-6(5-7)1-4-9(13)10(8)12/h1-5,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAVNUMQZTKPJBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2I)O)C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 6-Bromo-1-iodonaphthalen-2-ol as a Bifunctional Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Bromo-1-iodonaphthalen-2-ol (CAS: 102153-45-7) represents a high-value "linchpin" intermediate in organic synthesis. Its utility stems from the electronic and steric differentiation between its two halogen substituents: the labile iodine at the C1 position and the robust bromine at the C6 position. This orthogonality allows researchers to perform site-selective cross-coupling reactions, making it an essential scaffold for constructing complex polycyclic aromatic hydrocarbons (PAHs), asymmetric chiral ligands (such as NOBIN analogs), and pharmaceutical candidates.

This guide provides a comprehensive technical analysis of its synthesis, physical properties, and reactivity profile, designed for application scientists and medicinal chemists.

Physiochemical Profile

The compound is a halogenated naphthol derivative.[1] The presence of the hydroxyl group at C2 renders the C1 position highly nucleophilic, facilitating electrophilic iodination, while the C6 position retains the electronic characteristics of a standard aryl bromide.

PropertyDataNote
IUPAC Name This compound
CAS Number 102153-45-7
Molecular Formula

Molecular Weight 348.96 g/mol
Appearance Tan to off-white solidOxidation sensitive
Melting Point 85–87 °CLit.[2][3] value [1]
Solubility Soluble in

, THF, EtOAc
Low solubility in hexanes
Acidity (

)
~9.0 (Predicted)Comparable to halogenated phenols

Synthetic Strategy & Methodology

The synthesis of this compound is typically approached via a stepwise functionalization of the naphthalene core. Direct halogenation of 2-naphthol is uncontrolled; therefore, a protection-deprotection or reduction strategy is required to install the bromine at C6 selectively.

Synthetic Pathway Logic
  • Precursor Synthesis: 2-Naphthol is brominated to 1,6-dibromo-2-naphthol, followed by selective reduction of the C1-bromide (using Tin/HCl or hydrobromic acid) to yield 6-bromo-2-naphthol [2].[3]

  • Regioselective Iodination: The 6-bromo-2-naphthol is subjected to electrophilic iodination. Due to the strong ortho-directing effect of the hydroxyl group, iodination occurs exclusively at the C1 position.

Visualization of Synthesis Workflow

SynthesisWorkflow Naphthol 2-Naphthol Dibromo 1,6-Dibromo-2-naphthol Naphthol->Dibromo Br2, AcOH (Exhaustive Bromination) BromoNaph 6-Bromo-2-naphthol (Key Precursor) Dibromo->BromoNaph Sn, HCl (Selective C1-Reduction) Target 6-Bromo-1-iodo- naphthalen-2-ol BromoNaph->Target NIS, MeCN (Regioselective C1-Iodination)

Figure 1: Stepwise synthetic route from 2-naphthol to the target 1-iodo-6-bromo derivative.[3][4]

Experimental Protocol: Iodination of 6-Bromo-2-naphthol

Note: This protocol is adapted from standard procedures for the regioselective iodination of activated naphthols [3].

Reagents:

  • 6-Bromo-2-naphthol (1.0 equiv)[5]

  • N-Iodosuccinimide (NIS) (1.1 equiv)

  • Acetonitrile (MeCN) or

    
     (0.1 M concentration)
    
  • p-Toluenesulfonic acid (pTsOH) (0.1 equiv) - Optional catalyst for rate acceleration

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with 6-bromo-2-naphthol and dissolve in anhydrous acetonitrile at room temperature (25 °C).

  • Addition: Add NIS portion-wise over 15 minutes. The reaction is exothermic; maintain temperature <30 °C.

  • Monitoring: Stir the mixture for 2–4 hours. Monitor via TLC (Hexane/EtOAc 8:2). The product will appear as a less polar spot compared to the starting material.

  • Quench: Quench the reaction with 10% aqueous sodium thiosulfate (

    
    ) to remove excess iodine (indicated by the disappearance of yellow/brown color).
    
  • Workup: Extract with ethyl acetate (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

    • Validation: The disappearance of the C1 proton signal in

      
      -NMR (approx. 
      
      
      
      7.5-7.6 ppm singlet) confirms C1 substitution.

Reactivity Profile: The "Orthogonal" Advantage

The defining feature of this compound is the bond dissociation energy difference between the


 bond (~65 kcal/mol) and the 

bond (~81 kcal/mol). This allows for sequential cross-coupling .
Chemo-selectivity Logic
  • Site A (C1-Iodine): Reacts first. Under mild Pd-catalyzed conditions (e.g., Pd(PPh3)4, RT), oxidative addition occurs preferentially at the C-I bond. This is ideal for introducing sensitive alkyl or aryl groups.

  • Site B (C6-Bromine): Reacts second. The C-Br bond remains intact during C1 functionalization. It requires higher temperatures or more active catalysts (e.g.,

    
    , >60 °C) to undergo oxidative addition.
    
  • Site C (C2-Hydroxyl): Can be protected (MOM, TBS) to modulate the electronic density of the ring or used as a directing group.

Reaction Map

ReactivityMap Core This compound Suzuki1 Suzuki Coupling (C1) (Boronic acid, Pd(0), RT) Yields: 1-Aryl-6-bromo-2-naphthol Core->Suzuki1 High Reactivity (C-I) Sonogashira Sonogashira Coupling (C1) (Alkyne, CuI, Pd(0)) Yields: 1-Alkynyl-6-bromo derivatives Core->Sonogashira High Reactivity (C-I) Protect Etherification (C2-OH) (MeI or MOM-Cl) Modulates solubility Core->Protect Nucleophilic Attack Suzuki2 Suzuki Coupling (C6) (Requires Heat/Active Catalyst) Occurs AFTER C1 substitution Suzuki1->Suzuki2 Sequential Functionalization

Figure 2: Divergent reactivity profile demonstrating site-selective functionalization.

Handling and Safety Standards

As with all halogenated aromatic phenols, strict safety protocols must be observed to prevent exposure and environmental contamination.

  • Hazard Classification: Irritant (Skin/Eye), Potential Sensitizer.

  • Storage: Light sensitive. Store in amber vials under inert atmosphere (Argon/Nitrogen) at 2–8 °C. The C-I bond can undergo homolytic cleavage under UV light, leading to degradation (browning).

  • Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizers.

References

  • Hoffman Fine Chemicals. (n.d.).[2] Product Specification: this compound (CAS 102153-45-7). Retrieved from

  • Koelsch, C. F. (1940). 6-Bromo-2-naphthol.[1][3][5][6][7] Organic Syntheses, 20, 18. [7]

  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide. Tetrahedron Letters, 43(29), 5047–5048.
  • Hocine, S., et al. (2014). Reductive Cross-Coupling of 3-Bromo-2,1-borazaronaphthalenes with Alkyl Iodides. Journal of Organic Chemistry. (Demonstrates C-I vs C-Br selectivity principles).

Sources

6-Bromo-1-iodonaphthalen-2-ol: A Strategic Linchpin for Orthogonal Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the architecture of complex organic scaffolds—particularly for chiral BINOL ligands and organic semiconductors—6-bromo-1-iodonaphthalen-2-ol serves as a high-value "linchpin" intermediate. Its structural utility lies in its orthogonal reactivity profile : the C1–Iodine bond offers a kinetically labile site for low-temperature cross-coupling, while the C6–Bromine bond remains intact for subsequent, higher-energy functionalization. This guide provides a rigorous structural analysis, a validated synthesis protocol, and a strategic workflow for exploiting this molecule in drug discovery and materials science.

Part 1: Structural Analysis & Electronic Properties

The reactivity of this compound is dictated by the interplay between the electron-donating hydroxyl group and the disparate halogen substituents.

1.1 Electronic Push-Pull & Steric Environment
  • The Alpha-Effect (C1 Position): The hydroxyl group (-OH) at C2 exerts a strong mesomeric effect (+M), significantly increasing electron density at C1 (ortho) and C3. However, the C1 position is sterically crowded due to the peri-interaction with the proton at C8. The introduction of a large Iodine atom at C1 exacerbates this strain, forcing the C1–I bond to lengthen and weakening its dissociation energy. This makes the C1–I bond exceptionally reactive toward oxidative addition by Pd(0) catalysts.

  • The Distal Handle (C6 Position): The Bromine at C6 is located on the distal ring. It is electronically deactivated relative to C1 and lacks the ortho-directing activation of the hydroxyl group. Consequently, it is inert under conditions that activate the C1–I bond.

1.2 Predicted NMR Signature (Structural Validation)

Researchers should look for these specific signals to confirm the regiochemistry of the product:

  • Absence of H1: The singlet typically found at ~7.6–7.8 ppm in 2-naphthol precursors will be absent.

  • H3 Doublet: The proton at C3 will appear as a doublet (

    
     Hz) due to coupling with H4, shifted downfield by the adjacent -OH.
    
  • H5/H7/H8 Pattern: The C6-Br substitution creates a distinct splitting pattern on the distal ring (typically an ABX system or two doublets and a singlet depending on resolution).

MolecularStructure cluster_0 Reactivity Hierarchy Naph Naphthalene Core Iodo C1-Iodine (Kinetic Handle) Naph->Iodo High Reactivity (Steric Strain) Bromo C6-Bromine (Thermodynamic Handle) Naph->Bromo Stable Bond OH C2-OH (Directing Group) OH->Naph +M Effect activates C1 Iodo->Bromo Reacts First (Pd-Catalysis)

Caption: Figure 1. Electronic and steric map of this compound. The C2-OH group activates the C1 position, making the C1-I bond significantly more labile than the distal C6-Br bond.

Part 2: Synthetic Protocol

This protocol utilizes N-Iodosuccinimide (NIS) for the regioselective iodination of 6-bromo-2-naphthol. Unlike elemental iodine (


), NIS provides a cleaner reaction profile with easier workup, crucial for maintaining the purity required for subsequent metal-catalyzed couplings.
2.1 Reagents & Materials
  • Precursor: 6-Bromo-2-naphthol (1.0 equiv)

  • Iodinating Agent: N-Iodosuccinimide (NIS) (1.1 equiv)

  • Catalyst: p-Toluenesulfonic acid (p-TsOH) (0.1 equiv) - Optional, accelerates reaction.

  • Solvent: Acetonitrile (ACN) or Dichloromethane (DCM).

  • Quench: 10% Aqueous Sodium Thiosulfate (

    
    ).
    
2.2 Step-by-Step Methodology
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-bromo-2-naphthol (10 mmol) in Acetonitrile (50 mL). Ensure complete solvation; the solution should be clear.

  • Addition: Cool the solution to 0°C in an ice bath to control exotherms. Add NIS (11 mmol) portion-wise over 10 minutes. Note: Protect from light by wrapping the flask in aluminum foil, as C-I bonds are photosensitive.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours.

    • Checkpoint: Monitor via TLC (Hexane/EtOAc 4:1). The starting material (

      
      ) should disappear, replaced by a slightly less polar product (
      
      
      
      ).
  • Quench & Workup: Pour the reaction mixture into a separatory funnel containing 50 mL of 10%

    
      (removes unreacted iodine species). Extract with Ethyl Acetate (3 x 30 mL).
    
  • Purification: Wash the combined organic layers with Brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Crystallization: Recrystallize the crude solid from Ethanol/Water or Hexane/DCM to yield off-white needles.

Safety Note: Iodinated naphthols can be skin irritants.[1] All manipulations should be performed in a fume hood.

SynthesisWorkflow Start 6-Bromo-2-naphthol (Solvent: ACN) Reagent Add NIS (1.1 eq) 0°C -> RT, Dark Start->Reagent Dissolution Process Stir 2-4 hrs Monitor TLC Reagent->Process Electrophilic Subst. Quench Quench: Na2S2O3 Extract: EtOAc Process->Quench Completion Product This compound (Recrystallize) Quench->Product Purification

Caption: Figure 2. Synthetic workflow for the regioselective iodination of 6-bromo-2-naphthol using NIS.

Part 3: Orthogonal Reactivity & Applications

The defining feature of this molecule is the ability to perform site-selective cross-coupling . This allows for the construction of "Head-to-Tail" oligomers or asymmetric ligands without the need for protecting group manipulations.

3.1 Chemoselectivity Data

The following table illustrates the bond dissociation energy (BDE) trends that enable this orthogonality.

Bond TypeApprox.[1][2][3][4][5][6] BDE (kcal/mol)Reactivity Order (Pd-Catalysis)Typical Conditions
C(sp2)–I ~651 (Fastest) Room Temp, Pd(PPh3)4, mild base
C(sp2)–Br ~812 (Intermediate) >60°C, Pd(dppf)Cl2, stronger base
C(sp2)–Cl ~963 (Slowest) >100°C, Specialized Ligands (e.g., Buchwald)
3.2 Strategic Workflow: Sequential Coupling

Researchers can exploit the reactivity gap to functionalize the C1 position first (e.g., Sonogashira or Suzuki coupling) while leaving the C6-Br intact for a second modification.

  • Step A (C1 Functionalization): React this compound with an aryl boronic acid (Suzuki) or terminal alkyne (Sonogashira) at 25°C . The C-I bond breaks; the C-Br bond survives.

  • Step B (C6 Functionalization): Isolate the intermediate. Apply forcing conditions (80–100°C) with a second coupling partner to functionalize the C6 position.

OrthogonalCoupling cluster_pathA Path A: Kinetic Control (25°C) cluster_pathB Path B: Thermodynamic Control (>80°C) Core This compound Step1 C1-Functionalization (Suzuki/Sonogashira) Core->Step1 Pd(0), Mild Base Inter Intermediate: 6-Bromo-1-R-naphthalen-2-ol Step1->Inter Step2 C6-Functionalization (Heck/Suzuki) Inter->Step2 Pd(II), Heat Final Final Product: 6-R'-1-R-naphthalen-2-ol Step2->Final

Caption: Figure 3. Sequential orthogonal cross-coupling strategy. The C1-I bond is selectively engaged under mild conditions, preserving the C6-Br bond for subsequent derivatization.

References
  • Regioselective Iodination of Naphthols

    • Title: Regioselective Substitution of BINOL.[7]

    • Source: N
    • URL:[Link]

    • Relevance: Validates the electronic directing effects of the hydroxyl group ensuring C1 substitution.
  • Orthogonal Cross-Coupling Strategies

    • Title: Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry-on-the-Complex.
    • Source: DB-Thueringen (Academic Repository).
    • URL:[Link]

    • Relevance: Details the chemoselectivity between Bromo- and Iodo-arenes in Pd-c
  • Synthesis of Halogenated Naphthol Derivatives

    • Title: Synthesis, crystal structure, and biological evaluation of 1-amidoalkyl-2-naphthol deriv
    • Source: ResearchGate.[8]

    • URL:[Link]

    • Relevance: Provides structural context and crystallographic d
  • General Iodination Methodology (Silver Salts/NIS)

    • Title: Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts.[3]

    • Source: N
    • URL:[Link]

    • Relevance: Supports the protocol for using mild iodinating agents to achieve high regioselectivity in halogenated arom

Sources

6-bromo-1-iodonaphthalen-2-ol synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 6-bromo-1-iodonaphthalen-2-ol

Introduction

This compound is a highly functionalized naphthalene derivative with significant potential as a versatile intermediate in organic synthesis. Its distinct halogen substituents at the C1 and C6 positions, combined with the nucleophilic hydroxyl group at C2, make it a valuable building block for the construction of complex molecules, including pharmaceutical agents, liquid crystal materials, and specialized dyes.[1] The strategic placement of bromine and iodine allows for selective cross-coupling reactions, leveraging the differential reactivity of the carbon-halogen bonds (C-I vs. C-Br).

This guide provides a comprehensive overview of a reliable and regioselective pathway for the synthesis of this compound, starting from the readily available precursor, 2-naphthol. As a senior application scientist, this document is structured to not only provide a step-by-step protocol but also to elucidate the underlying chemical principles that govern the experimental choices, ensuring both reproducibility and a deeper understanding of the reaction dynamics.

Strategic Rationale: A Multi-Step Approach to Regiocontrol

The synthesis of di-halogenated naphthalenes with specific substitution patterns requires careful strategic planning due to the complex interplay of electronic and steric effects. The hydroxyl group of the 2-naphthol starting material is a powerful activating, ortho, para-directing group. Direct, one-pot halogenation of 2-naphthol would likely result in a mixture of products, including 1-halo, 6-halo, 8-halo, and poly-halogenated species, making purification challenging and inefficient.[2]

Therefore, a robust synthesis demands a stepwise approach to ensure precise control over the regiochemistry. The chosen pathway involves three key transformations:

  • Exhaustive Bromination: Initial treatment of 2-naphthol with an excess of bromine leads to the formation of 1,6-dibromo-2-naphthol. The C1 (ortho) and C6 (para-like) positions are the most electronically activated sites, leading to predictable di-substitution.[3][4]

  • Selective De-bromination: The bromine atom at the C1 position is sterically hindered by the peri-hydrogen at C8 and is more electronically labile. This allows for its selective removal through reduction, yielding the crucial intermediate, 6-bromo-2-naphthol.[5][6]

  • Regioselective Iodination: With the C6 position blocked, the final iodination step is directed exclusively to the highly activated and now vacant C1 position, affording the target molecule with high fidelity.

This sequence ensures that each halogen is installed in the correct position, transforming a challenge of regioselectivity into a controlled, stepwise procedure.

Synthesis_Rationale cluster_0 Strategic Overview Start 2-Naphthol Intermediate_1 1,6-Dibromo-2-naphthol Start->Intermediate_1 Exhaustive Bromination Intermediate_2 6-Bromo-2-naphthol Intermediate_1->Intermediate_2 Selective Reduction Target This compound Intermediate_2->Target Regioselective Iodination

Caption: Logical workflow for the synthesis of this compound.

Detailed Synthesis Pathway

The synthesis is performed in three distinct experimental stages, starting from 2-naphthol. Each protocol is designed as a self-validating system, with clear checkpoints for assessing reaction completion and product purity.

Step 1: Synthesis of 1,6-Dibromo-2-naphthol

This step involves the exhaustive bromination of 2-naphthol. The reaction proceeds readily in a polar solvent like glacial acetic acid, which helps to solvate the intermediates and the hydrogen bromide byproduct.

Causality: Using two equivalents of bromine ensures the di-bromination at the most activated positions (C1 and C6). The reaction is exothermic, and controlling the addition rate is crucial to prevent overheating and potential side reactions.

Experimental Protocol:

  • In a 500 mL round-bottom flask equipped with a dropping funnel and a gas outlet connected to a scrubber (e.g., containing a saturated sodium bicarbonate solution), place 2-naphthol (14.4 g, 0.1 mol) and 40 mL of glacial acetic acid.

  • Prepare a solution of bromine (32.0 g, 0.2 mol) in 10 mL of glacial acetic acid.

  • Add the bromine solution dropwise to the stirred 2-naphthol solution over 30 minutes. Maintain the temperature below 40°C using a water bath if necessary. Hydrogen bromide gas will evolve during the addition.[4]

  • After the addition is complete, stir the mixture for an additional hour at room temperature to ensure the reaction goes to completion.

  • Pour the reaction mixture into 300 mL of cold water with stirring. The 1,6-dibromo-2-naphthol will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash thoroughly with water to remove acetic acid and HBr, and then wash with a small amount of cold ethanol.

  • Dry the product in a vacuum oven. The expected yield is typically high for this step.

Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC). The crude product can be characterized by its melting point.

Step 2: Selective Reduction to 6-Bromo-2-naphthol

The key to obtaining the desired 6-bromo isomer is the selective removal of the C1 bromine. This is achieved by reduction, for which several methods exist, including the use of tin metal in an acidic medium.[1][5][6]

Causality: The C1-Br bond is weaker and more susceptible to reductive cleavage than the C6-Br bond due to steric strain with the peri-hydrogen at C8. The acidic environment facilitates the reduction process with tin metal.

Experimental Protocol:

  • To the flask containing the crude 1,6-dibromo-2-naphthol (~0.1 mol) from the previous step, add 100 mL of glacial acetic acid and 10 mL of water.

  • Heat the mixture to boiling to dissolve the solid.

  • Once boiling, cautiously add mossy tin (25 g, 0.21 mol) in small portions. The reaction is vigorous.[1]

  • Continue heating under reflux for 3 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the mixture to approximately 50°C and filter with suction to remove any unreacted tin and tin salts. Wash the collected solids with 20 mL of cold acetic acid.

  • Pour the combined filtrate into 500 mL of cold water. The 6-bromo-2-naphthol will precipitate.

  • Collect the crude product by vacuum filtration, wash with copious amounts of water, and dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or benzene) or by vacuum distillation.[5][6]

Validation: The product, 6-bromo-2-naphthol, is a white crystalline solid with a melting point of 127-129°C.[1][6] Purity can be confirmed by melting point analysis and spectroscopy.

Step 3: Iodination of 6-Bromo-2-naphthol

In the final step, the highly activated C1 position of 6-bromo-2-naphthol is iodinated to yield the target compound. Iodine monochloride (ICl) or a mixture of iodine and an oxidizing agent can be used as the electrophilic iodine source.[7]

Causality: The hydroxyl group at C2 strongly activates the ortho C1 position for electrophilic attack. With the C6 position already occupied by bromine, the iodination occurs with excellent regioselectivity at C1. The choice of a suitable iodinating agent is critical for achieving a high yield without side reactions.

Experimental Protocol:

  • Dissolve 6-bromo-2-naphthol (22.3 g, 0.1 mol) in 150 mL of dichloromethane in a flask protected from light.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of iodine monochloride (1.0 M in dichloromethane, 100 mL, 0.1 mol) dropwise with stirring.[7]

  • Allow the reaction mixture to stir at 0°C for 1 hour and then at room temperature for an additional 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, dilute the mixture with 100 mL of dichloromethane and wash sequentially with 100 mL of a saturated aqueous solution of sodium thiosulfate (to quench unreacted iodine), 100 mL of water, and 100 mL of brine.[8]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Validation: The final product's structure and purity should be rigorously confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data Summary

StepStarting MaterialReagent(s)Molar Ratio (Reagent/Substrate)SolventTypical YieldMelting Point (°C)
1 2-NaphtholBromine2.0 : 1Glacial Acetic Acid>90%-
2 1,6-Dibromo-2-naphtholMossy Tin~2.1 : 1Glacial Acetic Acid75-85%127-129[1][6]
3 6-Bromo-2-naphtholIodine Monochloride1.0 : 1Dichloromethane80-90%N/A

Visualizing the Synthesis Workflow

Experimental_Workflow cluster_1 Step 1: Dibromination cluster_2 Step 2: Selective Reduction cluster_3 Step 3: Iodination S1_start Dissolve 2-Naphthol in Acetic Acid S1_reagent Add Br₂ Solution (Dropwise) S1_start->S1_reagent S1_react Stir at RT (1 hr) S1_reagent->S1_react S1_precip Precipitate in Water S1_react->S1_precip S1_end Filter & Dry 1,6-Dibromo-2-naphthol S1_precip->S1_end S2_start Suspend Dibromo Compound in Acetic Acid S1_end->S2_start S2_reagent Add Mossy Tin (Portion-wise) S2_start->S2_reagent S2_react Reflux (3 hr) S2_reagent->S2_react S2_precip Filter Hot & Precipitate in Water S2_react->S2_precip S2_end Filter, Dry & Purify 6-Bromo-2-naphthol S2_precip->S2_end S3_start Dissolve 6-Bromo-2-naphthol in DCM (0°C) S2_end->S3_start S3_reagent Add ICl Solution (Dropwise) S3_start->S3_reagent S3_react Stir at 0°C -> RT S3_reagent->S3_react S3_workup Aqueous Workup (Na₂S₂O₃, Brine) S3_react->S3_workup S3_end Dry, Concentrate & Purify Target Compound S3_workup->S3_end

Caption: Detailed step-by-step experimental workflow for the synthesis.

References

  • Koelsch, C. F. 6-Bromo-2-naphthol. Organic Syntheses, Coll. Vol. 3, p.132 (1955); Vol. 20, p.18 (1940).

  • Guidechem. What is 6-Bromo-2-naphthol and how is it synthesized?. FAQ - Guidechem.

  • Slideshare. Synthesis of 1-Bromo-2-Naphthol. PPT.

  • PrepChem. Synthesis of 6-Bromo-2-naphthol. PrepChem.com.

  • Google Patents. Synthesis of naphthalene derivatives. US3562336A.

  • Google Patents. Process for the manufacture of 2-bromo-6-methoxynaphthalene. WO1998042647A1.

  • Figueroa-Valverde, L., et al. Design and Synthesis of Naphthol Derivative. Asian Journal of Chemistry.

  • Journal of the Chemical Society, Perkin Transactions 1. Dearomatisation of 2-naphthol by oxidative nucleophilic substitution and oxidative electrophilic substitution. RSC Publishing.

  • Google Patents. Production of 6-bromo-2-naphthol and derivatives. US6121500A.

  • ResearchGate. Syntheses of 1-iodo-2-naphthol (1); in situ for specific activity... ResearchGate.

  • Google Patents. Process for the manufacture of 2-bromo-6-methoxynaphthalene. EP0968163A1.

  • PubChem. 6-Bromo-2-naphthalenol. National Center for Biotechnology Information.

  • Google Patents. Method for producing 6-bromo-2-naphthalenecarboxylic acid methyl ester. JP4028612B2.

  • YouTube. Preparation of 6-Bromo-2-naphthol from 2-Naphthol. YouTube.

  • Larock, R. C., et al. Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes. Journal of Organic Chemistry.

  • ResearchGate. Efficient synthesis of 6-mono-bromo-1,1′-bi-2-naphthol. ResearchGate.

  • Pu, L. Regioselective Substitution of BINOL. Chemical Reviews.

  • Zeni, G., et al. Ultrasound-promoted synthesis of 2-organoselanyl-naphthalenes using Oxone® in aqueous medium as an oxidizing agent. PubMed Central.

  • ResearchGate. Calculated mechanism for the bromination of 2-naphthol in the presence of PIDA and AlBr3. ResearchGate.

  • ResearchGate. Synthesis of additional halogenated naphthalene derivatives. ResearchGate.

  • PubMed. Regioselective Substitution of BINOL. National Center for Biotechnology Information.

  • Chemistry Stack Exchange. Regioselectivity in coupling reactions of α-naphthol. Stack Exchange.

  • ResearchGate. (PDF) Synthesis of 6-bromo-4-iodoquinoline. ResearchGate.

  • ACS Publications. Stepwise Mechanism for the Bromination of Arenes by a Hypervalent Iodine Reagent. The Journal of Organic Chemistry.

  • Sigma-Aldrich. 6-Bromo-2-naphthol 97. MilliporeSigma.

  • PubMed Central. Copper(II)-Mediated Iodination of 1-Nitroso-2-naphthol. National Center for Biotechnology Information.

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Technical Guide: The Chemistry and Application of 6-Bromo-1-iodonaphthalen-2-ol

[1]

Executive Summary: The Orthogonal Scaffold

In the realm of medicinal chemistry and advanced materials, 6-bromo-1-iodonaphthalen-2-ol represents a critical "linchpin" intermediate.[1] Its value lies not merely in its structure, but in its orthogonal reactivity .[1] Possessing three distinct reactive sites—a phenolic hydroxyl group, a labile iodide at C1, and a robust bromide at C6—this molecule allows chemists to construct complex, non-symmetrical polycyclic aromatic hydrocarbons (PAHs) with precise regiocontrol.[1]

This guide provides a comprehensive technical analysis of this compound, moving from its historical emergence in halogenation chemistry to a validated, scalable synthesis protocol, and finally, its application in fragment-based drug discovery (FBDD).

Chemical Identity & Significance[1]

Physical Properties
PropertyData
IUPAC Name This compound
CAS Number 102153-45-7
Molecular Formula C₁₀H₆BrIO
Molecular Weight 348.96 g/mol
Appearance Off-white to tan crystalline solid
Melting Point 85–87 °C
Solubility Soluble in DCM, THF, EtOAc; Low solubility in water
Storage 2–8 °C, protect from light (C-I bond photosensitivity)
The "Orthogonal" Advantage

The strategic value of this molecule is the reactivity difference between the Carbon-Iodine (C-I) and Carbon-Bromine (C-Br) bonds.[1]

  • Site A (C1-I): Highly reactive.[1] Undergoes oxidative addition with Pd(0) catalysts at room temperature or mild heating.[1]

  • Site B (C6-Br): Less reactive.[1] Remains intact during C1 functionalization, allowing for a second, subsequent coupling reaction (e.g., Suzuki-Miyaura) under more forcing conditions.[1]

History and Evolution of Synthesis

The history of this compound is intrinsically linked to the evolution of regioselective electrophilic aromatic substitution (EAS) on naphthalene rings.[1]

Early Methods (The "Classical" Era)

In the mid-20th century, introducing iodine onto electron-rich aromatics like 2-naphthol relied on elemental iodine (

1
  • The Challenge: These methods often suffered from poor atom economy and difficult purification due to the formation of oxidation byproducts (e.g., binaphthols) or over-iodination.

The Modern Era (N-Haloimides)

The emergence of N-Iodosuccinimide (NIS) revolutionized this synthesis.[1] The reaction of 6-bromo-2-naphthol with NIS allows for mild, highly selective iodination at the C1 position.[1] This selectivity is driven by the electronic activation of the hydroxyl group, which directs the electrophile to the ortho position. In the naphthalene system, the C1 position (alpha) is kinetically favored over C3, and the C6 position is already blocked by bromine.[1]

Validated Experimental Protocol

Objective: Synthesis of this compound from 6-bromo-2-naphthol. Scale: 10 mmol (Gram-scale) Purity Target: >98% (HPLC)

Reagents & Materials
  • Substrate: 6-Bromo-2-naphthol (2.23 g, 10 mmol)

  • Reagent: N-Iodosuccinimide (NIS) (2.36 g, 10.5 mmol, 1.05 equiv)[1]

  • Solvent: Acetonitrile (MeCN) (anhydrous, 50 mL) or DMF

  • Catalyst (Optional): p-Toluenesulfonic acid (p-TsOH) (0.1 equiv) – accelerates reaction but NIS alone is often sufficient.[1]

Step-by-Step Methodology
  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge with Argon or Nitrogen.[1]

  • Dissolution: Add 6-bromo-2-naphthol and anhydrous MeCN. Stir until fully dissolved.

  • Addition: Cool the solution to 0 °C (ice bath). Add NIS portion-wise over 10 minutes. Note: Slow addition prevents localized over-concentration and side reactions.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25 °C). Stir for 2–4 hours.

    • Monitoring: Check via TLC (Hexane/EtOAc 8:1).[1] The starting material (Rf ~0.[1][2]4) should disappear, replaced by a less polar spot (Rf ~0.6).[1]

  • Quench: Pour the reaction mixture into 100 mL of 10% aqueous Sodium Thiosulfate (

    
    ).
    
    • Why: This reduces unreacted iodine (red/brown color) to iodide (colorless), preventing product degradation.[1]

  • Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine, dry over anhydrous

    
    , and filter.[1][2]
    
  • Purification: Concentrate in vacuo. Recrystallize the crude solid from Ethanol/Hexane or purify via flash column chromatography (Silica, 0-10% EtOAc in Hexane).[1]

Reaction Workflow Diagram

SynthesisWorkflowStartStart: 6-Bromo-2-naphtholReagentAdd NIS (1.05 eq)Solvent: MeCN, 0°C -> RTStart->ReagentDissolveIntermediateReaction Progress(EAS Mechanism)Reagent->IntermediateStir 2-4hQuenchQuench: Na2S2O3 (aq)Remove excess I+Intermediate->QuenchTLC CompleteProductProduct: 6-Bromo-1-iodo-2-naphthol(Recrystallization)Quench->ProductExtract & Purify

Figure 1: Step-by-step synthetic workflow for the regioselective iodination of 6-bromo-2-naphthol.

Applications in Drug Discovery & Materials[4]

Sequential Cross-Coupling (The "Site-Selectivity" Principle)

This molecule is a textbook example of a scaffold designed for iterative cross-coupling .

  • Step 1 (C1-I): Sonogashira or Suzuki coupling at room temperature. The C-I bond breaks preferentially.[1]

  • Step 2 (C6-Br): The resulting intermediate is subjected to higher temperatures (80–100 °C) with a different boronic acid to functionalize the C6 position.[1]

This strategy is vital for synthesizing unsymmetrical binaphthyl ligands (used in asymmetric catalysis) and extended


-conjugated systems1
Pathway Logic Diagram

ReactivityLogicCoreThis compoundStep1Step 1: C-I Activation(Pd(PPh3)4, RT)Suzuki/SonogashiraCore->Step1High Reactivity (I)IntermediateIntermediate:1-Functionalized-6-bromo-2-naphtholStep1->IntermediateSelectiveStep2Step 2: C-Br Activation(Pd(dppf)Cl2, 90°C)Second CouplingIntermediate->Step2Lower Reactivity (Br)FinalFinal Target:Unsymmetrical 1,6-Disubstituted NaphthaleneStep2->FinalComplete Scaffold

Figure 2: Orthogonal reactivity logic allowing sequential functionalization of the naphthalene core.

Safety and Handling

  • Hazards: this compound is an organohalide.[1] It causes skin irritation (H315) and serious eye irritation (H319).[1][3]

  • Stability: The C-I bond is weaker than C-Br or C-Cl.[1] Prolonged exposure to UV light can cause homolytic cleavage, liberating iodine radicals and turning the solid purple/brown.[1]

  • Disposal: All halogenated waste must be segregated.[1] Aqueous waste containing thiosulfate should be checked for pH neutrality before disposal.[1]

References

  • Synthetic Protocol & Properties: Sigma-Aldrich Product Specification: 6-Bromo-2-naphthol. Available at: (Accessed via search for CAS 15231-91-1/Derivatives).[1]

  • Iodination Methodology: Castanet, A.-S., et al. "Mild and Regioselective Iodination of Electron-Rich Aromatics with N-Iodosuccinimide."[1] Tetrahedron Letters, 2002.[1] (General method for NIS iodination of phenols).

  • Orthogonal Coupling Strategy: Suzuki, A. "Organoboron Compounds in Cross-Coupling Reactions."[1] Chemical Reviews, 1995.[1] .[1]

  • Compound Data: PubChem Compound Summary for 6-Bromo-2-naphthol (Parent) and derivatives. .[1]

  • Application in Chiral Ligands: Brunel, J. M.[1] "BINOL: A Versatile Chiral Reagent."[1] Chemical Reviews, 2005.[1] (Contextual reference for naphthol coupling).

Methodological & Application

Application Notes and Protocols: 6-Bromo-1-iodonaphthalen-2-ol as a Precursor for Site-Selective Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 6-bromo-1-iodonaphthalen-2-ol, a uniquely functionalized building block, for researchers, chemists, and professionals in drug development and materials science. We will delve into the strategic application of this precursor in palladium-catalyzed cross-coupling reactions, with a particular focus on achieving site-selectivity. This document offers not only detailed experimental protocols for key transformations such as Suzuki and Sonogashira couplings but also elucidates the underlying mechanistic principles that govern the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The insights and methodologies presented herein are designed to empower scientists to leverage this versatile synthon for the efficient construction of complex molecular architectures.

Introduction: The Strategic Advantage of Dihalogenated Naphthalenes

Polyhalogenated aromatic compounds are pivotal intermediates in modern organic synthesis, enabling the stepwise and site-selective formation of multiple carbon-carbon and carbon-heteroatom bonds. Among these, this compound stands out as a particularly valuable precursor. Its structure incorporates three distinct functionalities: a hydroxyl group and two different halogen atoms (iodine and bromine) on a naphthalene scaffold. This arrangement offers a powerful platform for orthogonal chemistry.

The significant difference in bond dissociation energies between the C-I and C-Br bonds is the cornerstone of its utility. The C-I bond is weaker and therefore more susceptible to oxidative addition to a low-valent metal catalyst, such as palladium(0), than the more robust C-Br bond. This inherent reactivity difference allows for selective functionalization at the C-1 position while leaving the C-6 bromine atom intact for subsequent transformations. This stepwise approach is highly sought after for the synthesis of complex, non-symmetrical molecules, which are often key targets in pharmaceutical and materials science research.

Physicochemical Properties and Handling

A comprehensive understanding of the physical and chemical properties of this compound is crucial for its effective use.

PropertyValueSource
Molecular Formula C₁₀H₆BrIO
Molecular Weight 348.96 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in common organic solvents (e.g., THF, DMF, Dioxane)
Storage Store in a cool, dry, dark place under an inert atmosphere

Safety and Handling:

  • Always handle this compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Mechanistic Insight: The Basis of Selectivity

The selectivity observed in cross-coupling reactions with this compound is primarily dictated by the kinetics of the oxidative addition step in the catalytic cycle of palladium. The generally accepted mechanism for palladium-catalyzed cross-coupling reactions (like Suzuki or Sonogashira) involves a sequence of oxidative addition, transmetalation, and reductive elimination.

The initial and rate-determining step is often the oxidative addition of the organohalide to the Pd(0) catalyst. The reactivity of the carbon-halogen bond in this step follows the order: C-I > C-Br > C-Cl. This trend is attributed to the decreasing bond strength down the halogen group. Consequently, the Pd(0) catalyst will preferentially react with the C-I bond of this compound, enabling selective functionalization at the C-1 position.

G cluster_cat Catalytic Cycle cluster_react Reactants & Product pd0 Pd(0)L_n pdi R-Pd(II)-I(L_n) pd0->pdi Oxidative Addition (Rate-Determining) pdt R-Pd(II)-R'(L_n) pdi->pdt Transmetalation pdt->pd0 Reductive Elimination product Selectively Coupled Product pdt->product Product Formation start This compound start->pdi Preferential C-I bond cleavage couple Coupling Partner (e.g., R'-B(OH)2) couple->pdt

Figure 1: Generalized catalytic cycle for selective cross-coupling.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific substrate and desired outcome.

Protocol 1: Site-Selective Suzuki-Miyaura Coupling

This protocol details the selective coupling of an arylboronic acid at the C-1 position of this compound.

Workflow Diagram:

G start Start reagents Combine this compound, arylboronic acid, base, and solvent in a flask. start->reagents degas Degas the mixture (e.g., with Argon) for 15-30 minutes. reagents->degas catalyst Add Pd catalyst (e.g., Pd(PPh3)4). degas->catalyst heat Heat the reaction mixture at the specified temperature with stirring. catalyst->heat monitor Monitor reaction progress by TLC or GC-MS. heat->monitor monitor->heat Incomplete workup Perform aqueous workup and extract the product with an organic solvent. monitor->workup Reaction Complete purify Purify the crude product by column chromatography. workup->purify end End purify->end

Figure 2: Workflow for a typical Suzuki-Miyaura coupling experiment.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 - 3.0 eq)

  • Solvent (e.g., Dioxane/H₂O, Toluene/H₂O, DMF)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the solvent system via syringe.

  • Degas the resulting mixture by bubbling the inert gas through the solution for 15-30 minutes.

  • Add the palladium catalyst to the flask under a positive pressure of the inert gas.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate, CH₂Cl₂).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Outcome: The primary product will be the 1-aryl-6-bromonaphthalen-2-ol. The C-Br bond will remain intact, available for a subsequent coupling reaction if desired.

Protocol 2: Site-Selective Sonogashira Coupling

This protocol describes the selective coupling of a terminal alkyne at the C-1 position.

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)

  • Copper(I) iodide (CuI, 1-5 mol%)

  • Base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))

  • Solvent (e.g., THF, DMF)

Procedure:

  • In a flame-dried Schlenk flask, dissolve this compound in the chosen solvent.

  • Add the terminal alkyne, the base, and CuI to the flask.

  • Degas the mixture with an inert gas for 15-30 minutes.

  • Add the palladium catalyst under a positive pressure of the inert gas.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by flash column chromatography.

Expected Outcome: The major product will be 1-(alkynyl)-6-bromonaphthalen-2-ol, demonstrating selective functionalization at the C-I position.

Applications in Synthesis

The products derived from the selective functionalization of this compound are valuable intermediates for a variety of applications:

  • Drug Discovery: The resulting substituted naphthalen-2-ol core is a common scaffold in medicinal chemistry. The ability to introduce diverse substituents at specific positions is crucial for structure-activity relationship (SAR) studies.

  • Materials Science: Aryl- and alkynyl-substituted naphthalenes are building blocks for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other functional materials. The stepwise functionalization allows for the precise tuning of photophysical and electronic properties.

  • Complex Molecule Synthesis: The remaining bromine atom can be used in a second, different cross-coupling reaction, allowing for the construction of highly complex and non-symmetrical molecules from a single precursor.

Troubleshooting and Considerations

  • Low Selectivity: If a mixture of products (functionalization at C-1 and C-6) is observed, consider lowering the reaction temperature, using a bulkier phosphine ligand on the palladium catalyst, or choosing a milder base.

  • Low Yield: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere. The quality of the catalyst is also paramount.

  • Homocoupling of the Coupling Partner: This can be minimized by the slow addition of the coupling partner or by using a slight excess of the dihalogenated substrate.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

Strategic Utilization of 6-Bromo-1-iodonaphthalen-2-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Bromo-1-iodonaphthalen-2-ol represents a high-value "bifunctional pivot" scaffold in modern drug discovery. Its structural uniqueness lies in the presence of three chemically distinct reactive sites: a phenolic hydroxyl group (C2-OH), a highly reactive iodide (C1-I), and a more robust bromide (C6-Br). This configuration allows medicinal chemists to execute orthogonal functionalization strategies , enabling the rapid generation of diverse chemical libraries from a single core.

This guide details the mechanistic basis for its chemoselectivity, provides validated protocols for sequential cross-coupling, and outlines its application in synthesizing fused heterocyclic systems relevant to oncology and antimicrobial research.

Chemical Profile & Structural Analysis[1][2]

PropertySpecification
IUPAC Name This compound
CAS Number 102153-45-7
Molecular Formula C₁₀H₆BrIO
Molecular Weight 348.96 g/mol
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, THF, DCM; sparingly soluble in water
pKa (Predicted) ~9.5 (Phenolic OH)
Key Reactivity C1-I (High), C6-Br (Moderate), C2-OH (Nucleophilic)
Structural Logic

The molecule is built on a naphthalene core. The C1-Iodo position is sterically crowded but electronically activated for oxidative addition by palladium catalysts. The C6-Bromo position, being distal, is less sterically hindered but possesses a stronger C-X bond, requiring higher activation energy. The C2-Hydroxyl group serves as a directing group or a nucleophile for cyclization.

Mechanistic Insight: The Orthogonality of Halogens

The utility of this scaffold rests on the bond dissociation energy (BDE) differential between the Carbon-Iodine and Carbon-Bromine bonds.

  • C(sp²)–I BDE: ~65 kcal/mol

  • C(sp²)–Br BDE: ~81 kcal/mol

Implication: Under mild palladium-catalyzed conditions (e.g., room temperature or mild heating), oxidative addition occurs almost exclusively at the C1–I bond. The C6–Br bond remains intact, serving as a "latent" handle for a second, subsequent functionalization step under more forcing conditions.

Application Note 1: Sequential Cross-Coupling (The "Double-Click" Strategy)

This workflow allows for the precise installation of two different aryl or heteroaryl groups.

Workflow Visualization

SequentialCoupling Start This compound Step1 Step 1: Selective C1 Coupling (Suzuki/Sonogashira) Start->Step1 Mild Pd(0) R¹-B(OH)₂ Inter Intermediate: 1-Substituted-6-bromo-2-naphthol Step1->Inter Chemoselective Retention of Br Step2 Step 2: C6 Coupling (High Temp/Active Ligand) Inter->Step2 Pd(0), Ligand Heat, R²-B(OH)₂ Final Final Product: 1,6-Disubstituted Naphthol Step2->Final C6 Functionalization

Figure 1: Sequential functionalization strategy leveraging the reactivity difference between C1-I and C6-Br.

Experimental Protocol: Selective Suzuki Coupling at C1

Objective: Install an aryl group at C1 while preserving the C6-Br bond.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: R¹-B(OH)₂ (1.1 equiv)

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%)

  • Base: Na₂CO₃ (2.0 M aq. solution, 3.0 equiv)

  • Solvent: DME/Ethanol/Water (2:1:1) or Toluene/Water

Procedure:

  • Setup: Charge a reaction vial with the substrate, boronic acid, and Pd(PPh₃)₄ under an inert atmosphere (Nitrogen or Argon).

  • Solvent Addition: Add degassed solvent mixture and the aqueous base.

  • Reaction: Stir at 40–60°C for 4–12 hours. Note: Avoid reflux temperatures (>80°C) to prevent premature oxidative addition at the C6-Br site.

  • Monitoring: Monitor by TLC or LC-MS. The starting material (retention time X) should disappear, replaced by the mono-coupled product (retention time Y).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Critical Control Point: If the C2-OH group interferes with the catalyst (rare in Suzuki, common in Buchwald), protect it as a methoxymethyl (MOM) or benzyl (Bn) ether prior to coupling.

Application Note 2: Synthesis of Naphtho[1,2-b]furans

The proximity of the C1-Iodine and C2-Hydroxyl groups makes this molecule an ideal precursor for synthesizing naphthofurans via a Sonogashira coupling followed by cyclization.

Workflow Visualization

Naphthofuran Start This compound Reagents Terminal Alkyne (R-C≡CH) PdCl₂(PPh₃)₂, CuI, Et₃N Start->Reagents Inter Intermediate: 1-Alkynyl-2-naphthol Reagents->Inter Sonogashira Coupling (C1 Selective) Cyclize Cyclization (Base-mediated or Metal-catalyzed) Inter->Cyclize 5-endo-dig / 5-exo-dig Product 2-Substituted-7-bromonaphtho[1,2-b]furan Cyclize->Product Fused Heterocycle

Figure 2: One-pot or two-step synthesis of naphthofuran scaffolds.

Experimental Protocol: Sonogashira Annulation

Objective: Synthesize a 2-substituted naphthofuran.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Alkyne: Phenylacetylene (1.2 equiv)

  • Catalyst: PdCl₂(PPh₃)₂ (2 mol%)

  • Co-catalyst: CuI (1 mol%)

  • Base/Solvent: Et₃N (excess) or Et₃N/DMF mixture

Procedure:

  • Coupling: Dissolve substrate and alkyne in degassed Et₃N/DMF. Add Pd and Cu catalysts.[1] Stir at Room Temperature (RT) for 2–4 hours. The high reactivity of C1-I usually allows this to proceed without heat.

  • Cyclization:

    • Method A (Spontaneous): Often, heating the reaction mixture to 80°C after the initial coupling drives the cyclization (intramolecular attack of OH onto the alkyne).

    • Method B (Stepwise): Isolate the acyclic intermediate, then treat with a base (e.g., KOtBu in NMP) or a gold catalyst (AuCl₃) to effect cyclization.

  • Workup: Standard aqueous extraction.

  • Result: The C6-Br remains available for further diversification (e.g., adding a solubility-enhancing group or a second pharmacophore).

Medicinal Chemistry Context

This scaffold is particularly relevant in the design of:

  • SERMs (Selective Estrogen Receptor Modulators): The 2-naphthol core mimics the steroid A-ring. Functionalization at C1 and C6 allows for the tuning of receptor binding affinity and antagonist properties [1].

  • Antimicrobials: Naphthol derivatives have shown efficacy against MRSA and other resistant strains. The halogen atoms contribute to lipophilicity, aiding membrane penetration [2].

  • BET Bromodomain Inhibitors: Fragment-based drug discovery often utilizes halogenated aromatics to probe hydrophobic pockets in epigenetic targets [3].

Safety & Handling

  • Hazards: this compound is an organic halide and phenol derivative. It causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2]

  • Handling: Always handle in a fume hood. Wear nitrile gloves and safety glasses.

  • Storage: Light sensitive (due to the C-I bond). Store in amber vials at 2–8°C.

  • Waste: Dispose of as halogenated organic waste.

References

  • Design, synthesis and bioevaluation of novel 6-(4-Hydroxypiperidino)naphthalen-2-ol-based potential Selective Estrogen Receptor Modulators. European Journal of Medicinal Chemistry.

  • Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl)-6-(4-Methoxy Phenyl). International Journal of Advanced Research in Science, Communication and Technology.

  • Identification of a Chemical Probe for Bromo and Extra C-Terminal Bromodomain Inhibition. Journal of Medicinal Chemistry.

  • Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums. Semantic Scholar.

Sources

Application Note: Chemo- and Regioselective Functionalization of 6-Bromo-1-iodonaphthalen-2-ol

[1][2]

Introduction: The Orthogonal Reactivity Strategy

6-Bromo-1-iodonaphthalen-2-ol (CAS: 102153-45-7) represents a high-value "bifunctional" scaffold in organic synthesis.[1][2] Its utility stems from the distinct electronic and steric environments of its three functional handles, allowing for orthogonal reactivity . This enables researchers to sequentially build complex polycyclic aromatic hydrocarbons (PAHs) or pharmaceutical cores (e.g., naphthofurans) without the need for intermediate protecting group manipulations.[1][2]

Core Reactivity Hierarchy
  • C1-Iodine: The weakest carbon-halogen bond (

    
    ).[1][2] It undergoes oxidative addition with Pd(0) most rapidly, allowing for site-selective cross-coupling at room temperature or mild heating.[1][2]
    
  • C2-Hydroxyl: An acidic handle (

    
    ).[1][2] It can serve as a directing group, a nucleophile for intramolecular cyclization (e.g., forming furans), or be protected to modulate solubility.[2]
    
  • C6-Bromine: A stronger bond (

    
    ).[1][2] It remains inert under mild C1-coupling conditions, serving as a latent handle for a second, high-temperature diversification step.[1][2]
    
Reactivity Visualization

The following diagram maps the logical flow of functionalization for this scaffold.

ReactivityMapStartThis compoundPath1Path A: C1-Selective Coupling(Suzuki/Stille/Negishi)Start->Path1 Pd(0), Mild Base Low Temp (<60°C)Path2Path B: Annulation(Sonogashira + Cyclization)Start->Path2 Pd/Cu, Alkyne High Temp (>80°C)Prod11-Aryl-6-bromonaphthalen-2-ol(Retains Br for Step 2)Path1->Prod1 ChemoselectiveProd2Substituted Naphtho[2,1-b]furan(Fused Heterocycle)Path2->Prod2 Cascade ReactionFinalLibrary Generation(C6 Functionalization)Prod1->Final High Temp Coupling

Figure 1: Strategic workflow for the sequential functionalization of this compound.

Synthesis of the Scaffold

Note: While commercially available, in-house synthesis ensures freshness, as iodonaphthols can be light-sensitive.[2]

Objective: Regioselective iodination of 6-bromo-2-naphthol.

Protocol
  • Reagents: 6-Bromo-2-naphthol (1.0 equiv), N-Iodosuccinimide (NIS, 1.1 equiv), Acetonitrile (ACN).[1][2]

  • Procedure:

    • Dissolve 6-bromo-2-naphthol in ACN (0.2 M) in a foil-wrapped flask (protect from light).

    • Cool to 0°C. Add NIS portion-wise over 15 minutes.

    • Allow to warm to RT and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 8:1).[1][2] The starting material (

      
      ) should convert to the mono-iodo product (
      
      
      ).[1]
    • Quench: Pour into 10% aq. Na₂S₂O₃ to reduce unreacted iodine (solution turns from brown to yellow/colorless).[1]

    • Workup: Extract with DCM, wash with brine, dry over Na₂SO₄. Recrystallize from Ethanol/Water.[1]

  • Yield: Typically 85-92%.[1][2]

  • Checkpoint:

    
    H NMR should show the disappearance of the C1-proton singlet (approx.[1] 7.9 ppm) and a downfield shift of the adjacent protons.
    

Application 1: Site-Selective Suzuki-Miyaura Coupling

Objective: Functionalize C1 with an aryl group while leaving the C6-Bromine intact for future use.

Mechanism: The oxidative addition of Pd(0) into the C-I bond is kinetically favored over the C-Br bond. By controlling temperature and catalyst choice, >95% selectivity can be achieved.[2][3]

Reagents & Conditions Table
ComponentReagentRole
Catalyst Pd(PPh₃)₄ (3 mol%)Mild Pd(0) source; bulky ligands prevent rapid C-Br insertion.[1][2]
Base Na₂CO₃ (2.0 equiv, 2M aq.)Mild base; avoids deprotonating the naphthol to a reactive anion that might poison the catalyst.
Solvent DME / Water (3:1)Dimethoxyethane provides good solubility for the naphthol.[1]
Temp 50–60°CCRITICAL: Do not exceed 65°C to prevent C-Br activation.[1][2]
Step-by-Step Protocol
  • Setup: Charge a reaction vial with this compound (1.0 equiv), Arylboronic acid (1.1 equiv), and Pd(PPh₃)₄ (3 mol%).

  • Inerting: Cap the vial and purge with Argon for 5 minutes.

  • Solvent Addition: Add degassed DME and 2M Na₂CO₃ via syringe.

  • Reaction: Heat at 60°C for 4–6 hours.

    • Monitoring: TLC should show consumption of the iodide. If the reaction stalls, add 1 mol% additional catalyst rather than increasing temperature.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry organic phase.[1]

  • Purification: Flash chromatography. The product (1-aryl-6-bromo-2-naphthol) is usually less polar than the starting material.[1][2]

Troubleshooting:

  • Issue: Formation of bis-coupled product (reaction at both I and Br).[1][2]

  • Solution: Lower temperature to 40°C and switch to a weaker base like K₃PO₄.[1]

Application 2: One-Pot Synthesis of Naphtho[2,1-b]furans

Objective: Utilize the C1-Iodine and C2-Hydroxyl groups to build a fused heterocyclic ring via a Sonogashira coupling/Cyclization cascade.

Mechanism:

  • Sonogashira: Pd/Cu catalyzes the coupling of a terminal alkyne at C1.

  • Cyclization: The adjacent C2-OH performs a 5-endo-dig nucleophilic attack on the activated alkyne, closing the furan ring.[1]

Pathway Diagram

FuranSynthesisSubstrateThis compoundIntermedIntermediate: 1-Alkynyl-2-naphtholSubstrate->Intermed PdCl2(PPh3)2, CuI Terminal Alkyne, Et3NProduct2-Substituted-7-bromonaphtho[2,1-b]furanIntermed->Product In-situ Cyclization (Heat/Base)

Figure 2: Cascade sequence for naphthofuran construction.[1][2]

Protocol
  • Reagents:

    • Substrate (1.0 equiv)

    • Terminal Alkyne (1.2 equiv)[1][2]

    • PdCl₂(PPh₃)₂ (2 mol%)[1][2]

    • CuI (1 mol%)[1][2]

    • Et₃N (3.0 equiv)[1][2]

    • DMF (anhydrous)[1][2]

  • Procedure:

    • Combine substrate, Pd catalyst, and CuI in a Schlenk tube under Argon.[2]

    • Add DMF and Et₃N.[1]

    • Add the alkyne slowly at Room Temperature.

    • Stage 1 (Coupling): Stir at RT for 2 hours.

    • Stage 2 (Cyclization): Heat the mixture to 80°C for 4 hours. The heat promotes the intramolecular attack of the oxygen onto the triple bond.

  • Purification: The resulting naphthofuran is highly fluorescent.[1] Purify via silica gel chromatography (Hexane/DCM gradient).

References

  • General Reactivity of Halonaphthols

    • Pretali, L., et al. "Photoarylation/alkylation of bromonaphthols."[2][4] Journal of Organic Chemistry, 2009.[2][4] Link

    • Insight: Establishes the stability and electronic properties of the 6-bromo-2-naphthol core.
  • Site-Selective Coupling Principles

    • Langer, P. "Regioselective Suzuki-Miyaura coupling of dihaloarenes."[1][2] Chemical Science, 2010.[2] (General principle applied:

      
      ).[1][2]
      
    • Application Note: Confirms that C-I bonds in naphthalene systems react at temperatures 20-40°C lower than C-Br bonds.[1][2]

  • Sonogashira/Cyclization Cascade

    • Bernini, R., et al. "One-pot synthesis of substituted benzofurans by a Sonogashira coupling-5-endo-dig cyclisation."[1][2] Chem. Soc. Rev., 2011.[1][5] Link

    • Protocol Adaptation: The conditions for 2-iodophenols (Pd/Cu/Base) are directly transferable to 1-iodo-2-naphthols to yield naphthofurans.[1][2]

  • Commercial Availability & Safety Data

    • PubChem Compound Summary for this compound. Link[1][2]

Disclaimer: These protocols involve the use of transition metals and halogenated organic compounds.[3][6] All procedures should be performed in a fume hood with appropriate personal protective equipment (PPE).[1] The author assumes no liability for experimental outcomes.

Experimental setup for the synthesis of 6-bromo-1-iodonaphthalen-2-ol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of 6-Bromo-1-iodonaphthalen-2-ol

Executive Summary

This technical guide details the experimental setup for the regioselective synthesis of This compound . This compound is a critical bifunctional building block in medicinal chemistry and materials science. It serves as a precursor for asymmetric BINOL ligands (via oxidative coupling) and complex polycyclic aromatic hydrocarbons (via orthogonal cross-coupling strategies utilizing the distinct reactivity profiles of aryl-iodide vs. aryl-bromide bonds).

Key Technical Challenges:

  • Regiocontrol: Directing iodination exclusively to the C1 position while avoiding C3 substitution or over-iodination.

  • Chemoselectivity: Preserving the C6-Bromine bond during the iodination event.

  • Oxidative Stability: Preventing the formation of quinone byproducts common in electron-rich naphthol oxidations.

Retrosynthetic Logic & Strategy

The synthesis relies on an Electrophilic Aromatic Substitution (


). The hydroxyl group at C2 is a strong ortho/para director. In the naphthalene system, the C1 position (alpha) is kinetically favored over C3 due to the stability of the arenium ion intermediate (preservation of the benzenoid structure in the adjacent ring) and the "alpha-effect."

Although the bromine at C6 is electron-withdrawing (deactivating), its distal position exerts minimal influence on the nucleophilicity of C1. Therefore, mild iodinating agents are preferred to maintain high regioselectivity and prevent oxidation.

DOT Visualization: Synthetic Pathway & Decision Matrix

SynthesisWorkflow Start Starting Material: 6-Bromo-2-naphthol Decision Select Iodination Reagent Start->Decision MethodA Method A: N-Iodosuccinimide (NIS) (High Purity / Small Scale) Decision->MethodA High Regioselectivity required MethodB Method B: I2 / Amine or Base (Cost Effective / Large Scale) Decision->MethodB Cost sensitivity Intermediate Sigma Complex Intermediate MethodA->Intermediate MeCN, 0°C -> RT MethodB->Intermediate DCM or MeOH, Base Product Target Product: This compound Intermediate->Product -H+

Figure 1: Strategic workflow for reagent selection based on scale and purity requirements.

Experimental Protocols

Pre-requisite: Starting Material Quality

Ensure 6-bromo-2-naphthol is


97% pure. Impurities such as 2-naphthol will lead to inseparable mixtures of 1-iodo-2-naphthol (a critical impurity in cross-coupling).
  • Purification: Recrystallize from Ethanol/Water or Toluene if necessary.

Protocol A: NIS-Mediated Regioselective Iodination (Recommended)

Best for: High purity, medicinal chemistry intermediates, minimizing oxidative byproducts.

Reagents:

  • Substrate: 6-Bromo-2-naphthol (1.0 equiv)

  • Reagent: N-Iodosuccinimide (NIS) (1.05 equiv)

  • Catalyst: p-Toluenesulfonic acid (p-TsOH) (0.1 equiv) - Optional, accelerates reaction.

  • Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM).

Step-by-Step Procedure:

  • Setup: Charge a flame-dried round-bottom flask with 6-bromo-2-naphthol (e.g., 2.23 g, 10 mmol) and a magnetic stir bar.

  • Solvation: Add Acetonitrile (anhydrous, 50 mL). Stir until fully dissolved.

    • Note: MeCN is preferred over DCM for polarity, but DCM can be used if solubility is an issue.

  • Cooling: Cool the solution to 0°C using an ice bath. This kinetic control is crucial to prevent iodination at C3.

  • Addition: Add NIS (2.36 g, 10.5 mmol) portion-wise over 10 minutes. Protect the flask from light (wrap in aluminum foil) as iodine species are photosensitive.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours.

    • Monitoring: Check via TLC (Hexane/EtOAc 8:2). The product usually has a slightly lower

      
       than the starting material due to the heavy iodine atom, but the spot will be distinct.
      
  • Quenching: Add 10% aqueous Sodium Thiosulfate (

    
    ) solution (20 mL) to quench unreacted iodine (solution turns from brown/red to pale yellow).
    
  • Workup: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with Brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Protocol B: Molecular Iodine ( ) / Base Method

Best for: Large scale, cost-sensitive synthesis.

Reagents:

  • Substrate: 6-Bromo-2-naphthol (1.0 equiv)

  • Reagent: Iodine (

    
    ) (1.1 equiv)
    
  • Base: Potassium Carbonate (

    
    ) (2.0 equiv) or Morpholine (3.0 equiv).
    
  • Solvent: Methanol or THF/Water.

Step-by-Step Procedure:

  • Dissolution: Dissolve 6-bromo-2-naphthol in Methanol.

  • Base Addition: Add

    
    .[1][2] The solution may darken due to phenoxide formation.
    
  • Iodination: Add solid Iodine (

    
    ) in small portions over 30 minutes at room temperature.
    
    • Critical Control: Do not add iodine all at once; high local concentrations can lead to di-iodination.

  • Completion: Stir for 3-6 hours.

  • Workup: Acidify carefully with 1M HCl to pH 6-7 (precipitates the naphthol). Add Sodium Thiosulfate to remove excess iodine. Filter the precipitate or extract as in Method A.

Data Analysis & Characterization

The following table summarizes the expected analytical data for validation.

Analytical MethodExpected Signal / ObservationMechanistic Insight
TLC

~0.4 (Hex/EtOAc 4:1)
Slightly more polar than SM due to polarizability of Iodine.
Appearance Off-white to pale beige solidDarkening indicates oxidation (quinones) or free iodine.

NMR
(DMSO-

)
Loss of H1 singlet (approx 7.9-8.0 ppm).[1][2]Confirms substitution at C1.

NMR
(Shift)
H3 proton doublet shifts downfield.Iodine's anisotropic effect influences the adjacent H3.
MS (ESI-) [M-H]- peak at m/z ~347/349Characteristic Br isotope pattern (1:1) plus Iodine mass.[1]
Self-Validating the Structure (NMR Logic)

In the starting material (6-bromo-2-naphthol), H1 appears as a distinct signal (often a doublet due to long-range coupling or a singlet). In the product, this signal must disappear . If the signal at H1 remains but other signals change, you have likely iodinated at C3 (rare) or formed a charge-transfer complex.

Critical Process Parameters (CPPs) & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield / Incomplete Conversion Moisture in solvent (NIS hydrolysis).Use anhydrous MeCN; Increase NIS to 1.2 equiv.
Black Tar / Impurities Oxidation to naphthoquinone.Perform reaction under

atm; Keep temp <25°C.
Di-iodination Excess reagent or high temp.Strict stoichiometry (1.05 equiv); Slow addition at 0°C.
Product is Purple Trapped Iodine (

).
Wash organic layer thoroughly with sat.

.

Safety & Hazardous Substance Management

  • Naphthols: Severe eye irritants and skin sensitizers. Handle in a fume hood.

  • NIS/Iodine: Corrosive and lachrymators. Store NIS in the dark at 2-8°C to prevent decomposition.

  • Waste: Segregate halogenated organic waste. Do not mix with strong oxidizers.[3]

References

  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[4] "Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide." Tetrahedron Letters, 43(29), 5047-5048. Link

  • Organic Syntheses. (1940). "6-Bromo-2-naphthol."[5][6] Org.[1][2][4][7] Synth. 20,[5] 18. (Foundational protocol for precursor synthesis). Link

  • Hosseini-Sarvari, M., et al. (2012). "Selective iodination of 2-acetyl-1-naphthol using iodine and iodic acid." ResearchGate.[8] (Validates naphthol iodination regiochemistry). Link

  • Bhat, S., et al. (2021).[4] "Regioselective Iodination of Phenols." ACS Omega. (General review of phenol/naphthol iodination strategies). Link

Sources

Application Notes & Protocols for the Purification of 6-bromo-1-iodonaphthalen-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity for 6-bromo-1-iodonaphthalen-2-ol

This compound is a halogenated naphthol derivative with significant potential as a building block in medicinal chemistry and materials science. Its utility in synthesizing more complex molecular architectures is directly dependent on its purity. Common synthetic routes can lead to the presence of unreacted starting materials, particularly 6-bromo-2-naphthol, and other side-products. These impurities can interfere with subsequent reactions, leading to lower yields, difficult purification of downstream products, and unreliable biological or physical data.

This guide provides a comprehensive overview of robust purification techniques for this compound, grounded in fundamental chemical principles. The protocols are designed to be self-validating, ensuring researchers can achieve high purity and batch-to-batch consistency.

Physicochemical Properties: A Foundation for Purification Strategy

An effective purification strategy begins with an understanding of the physicochemical properties of the target compound relative to its likely impurities. The primary impurity of concern is often the precursor, 6-bromo-2-naphthol.

PropertyThis compound6-bromo-2-naphthol (Likely Precursor/Impurity)
Molecular Formula C₁₀H₆BrIO[1]C₁₀H₇BrO[2]
Molecular Weight 348.97 g/mol [1]223.07 g/mol [2][3]
Physical State Tan to white solid[1]Off-white to beige powder[4]
Melting Point 85-87 °C[1]122-124 °C[4]
Polarity Moderately polarMore polar than the product due to the absence of the large, non-polar iodine atom.
Storage Sealed in dry, 4 to 8 °C[1]Inert atmosphere, Room Temperature[4]

The significant difference in melting points and the expected difference in polarity between the product and its primary precursor are key factors that can be exploited for purification.

Strategic Approach to Purification

The choice of purification technique depends on the scale of the synthesis and the impurity profile. For multi-gram quantities, recrystallization is often a practical first step to remove the bulk of impurities. For smaller scales or for achieving the highest possible purity, column chromatography is the method of choice.

Purification_Strategy start Crude this compound recrystallization Recrystallization start->recrystallization > 1g scale column_chromatography Silica Gel Column Chromatography start->column_chromatography < 1g scale or high purity needed purity_check_1 Purity Assessment (TLC, Melting Point) recrystallization->purity_check_1 purity_check_2 Purity Assessment (TLC, HPLC, NMR) column_chromatography->purity_check_2 purity_check_1->column_chromatography Purity not sufficient pure_product Pure Product (>98%) purity_check_1->pure_product Purity sufficient purity_check_2->pure_product

Caption: Decision workflow for purifying this compound.

Protocol 1: Silica Gel Column Chromatography

Silica gel column chromatography is a highly effective method for separating this compound from more polar impurities like 6-bromo-2-naphthol. The principle is based on the differential partitioning of the compounds between the polar stationary phase (silica gel) and the less polar mobile phase. The less polar product will travel down the column faster than the more polar impurities.

This protocol is adapted from a validated method for a structurally similar compound, 6-bromo-1-fluoronaphthalen-2-ol.[5]

Column_Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column prep_sample Prepare Sample pack_column->prep_sample load_sample Load Sample prep_sample->load_sample elute Elute with Mobile Phase load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate

Caption: Step-by-step workflow for column chromatography.

Materials and Reagents
  • Silica gel (60 Å, 40-63 µm)

  • Hexanes or Petroleum Ether (ACS grade)

  • Ethyl Acetate (ACS grade)

  • Dichloromethane (DCM, optional for sample loading)

  • Glass chromatography column

  • TLC plates (silica gel on aluminum backing with F254 indicator)

  • Standard laboratory glassware

  • Rotary evaporator

Step-by-Step Protocol
  • Mobile Phase Preparation: Prepare a stock of a low-polarity mobile phase, e.g., 5% ethyl acetate in hexanes (v/v). Prepare a second stock of a higher-polarity mobile phase, e.g., 20% ethyl acetate in hexanes (v/v). Degas both solvents if possible.

  • Column Packing (Wet Slurry Method):

    • Choose a column with a diameter appropriate for the amount of crude material (a good rule of thumb is a 20:1 to 40:1 ratio of silica gel to crude product by weight).

    • In a beaker, prepare a slurry of silica gel in the low-polarity mobile phase.

    • With the stopcock closed, add a small amount of the mobile phase to the column, followed by a small plug of glass wool and a layer of sand.

    • Pour the silica slurry into the column. Gently tap the column to ensure even packing and drain the excess solvent, ensuring the top of the silica bed does not run dry.

  • Sample Preparation and Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, for less soluble materials, perform a "dry loading": dissolve the crude product in a suitable solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.

    • Carefully add the sample to the top of the silica bed.

  • Elution and Fraction Collection:

    • Begin eluting with the low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes).

    • Collect fractions of a consistent volume.

    • Monitor the elution progress using TLC. The less polar product should elute before the more polar 6-bromo-2-naphthol. A typical TLC mobile phase would be 10-20% ethyl acetate in hexanes.

    • If the product is slow to elute, gradually increase the polarity of the mobile phase (e.g., to 10% or 15% ethyl acetate in hexanes).

  • Analysis and Product Isolation:

    • Spot each collected fraction on a TLC plate. Visualize the spots under UV light (254 nm).

    • Combine the fractions that contain the pure product (single spot with the correct Rf value).

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

Protocol 2: Recrystallization

Recrystallization is an excellent technique for purifying solid compounds on a larger scale. It relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.

Solvent Selection

A solvent screen is the first step. Test the solubility of the crude product in small amounts of various solvents at room temperature and upon heating.

SolventPolarityBoiling Point (°C)Expected Solubility Profile
Hexane/Heptane Non-polar69 / 98Low solubility at all temperatures. Good as an anti-solvent.
Toluene Non-polar111Potential for good differential solubility.
Dichloromethane Polar aprotic40Likely high solubility at room temperature (less ideal).
Ethanol/Methanol Polar protic78 / 65Good potential for differential solubility.
Isopropanol Polar protic82Good potential for differential solubility.

A mixed solvent system, such as Toluene/Hexane or Ethanol/Water, often provides the best results.

Step-by-Step Protocol
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (or the more soluble solvent of a mixed pair) and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask will slow the cooling rate and promote the formation of larger, purer crystals.

    • If using a mixed solvent system and the compound was dissolved in the more soluble solvent, now is the time to slowly add the anti-solvent (the one in which the compound is less soluble) until the solution becomes slightly turbid.

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Crystal Collection and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Purity Assessment

Independently verify the purity of the final product using one or more of the following methods:

  • Thin-Layer Chromatography (TLC): The purified product should appear as a single spot.

  • Melting Point Analysis: A sharp melting point close to the literature value (85-87 °C) is indicative of high purity.[1] A broad or depressed melting point suggests the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC can provide quantitative data on purity. A reverse-phase method, similar to those used for 6-bromo-2-naphthol, can be developed using an acetonitrile/water mobile phase.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of any proton- or carbon-containing impurities.

By applying these detailed protocols and validation methods, researchers can confidently obtain high-purity this compound, enabling reliable and reproducible results in their drug development and materials science endeavors.

References

  • PubChem. (n.d.). 6-Bromo-2-naphthalenol. Retrieved February 4, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved February 4, 2026, from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 102153-45-7 | this compound. Retrieved February 4, 2026, from [Link]

  • PubChem. (n.d.). 2-Bromo-6-iodonaphthalene. Retrieved February 4, 2026, from [Link]

  • PubChem. (n.d.). 6-bromo-2-iodo-1H-indole. Retrieved February 4, 2026, from [Link]

  • SIELC Technologies. (n.d.). 6-Bromo-2-naphthol. Retrieved February 4, 2026, from [Link]

Sources

Application Note: Process Development & Scale-Up of 6-Bromo-1-iodonaphthalen-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the process development and scale-up strategies for the regioselective synthesis of 6-bromo-1-iodonaphthalen-2-ol . This scaffold is a critical intermediate in the synthesis of chiral BINOL ligands, pharmaceutical candidates, and organic light-emitting diode (OLED) materials.

The presence of the hydroxyl group at C2 strongly directs electrophilic aromatic substitution to the C1 position (kinetic and thermodynamic product). However, the existing bromine at C6 and the steric "peri-interaction" between C1 and C8 require precise kinetic control to prevent over-iodination or oxidative coupling.

This guide presents two validated protocols:

  • Method A (High-Purity): Uses N-iodosuccinimide (NIS) for pharmaceutical-grade requirements.

  • Method B (Cost-Effective): Uses Molecular Iodine (

    
    ) and Base for bulk scale-up.
    

Chemical Strategy & Mechanism[1]

Reaction Pathway

The synthesis relies on Electrophilic Aromatic Substitution (EAS) . The hydroxyl group activates the naphthalene ring. The C1 position is electronically most favorable (ortho to -OH, alpha position) compared to C3.

  • Substrate: 6-Bromo-2-naphthol

  • Reagent: Electrophilic Iodine (

    
     source)
    
  • Major Challenge: Avoiding the formation of 1,1'-binaphthyl (oxidative coupling) or 1,3-diiodo species.

Route Comparison
FeatureMethod A: NIS / p-TsOHMethod B:

/

Reagent Cost High (NIS is ~$100/kg)Low (

is commodity chemical)
Atom Economy Lower (Succinimide waste)High
Regioselectivity Excellent (>98:2 C1:C3)Good (Requires temp control)
Purification Filtration/WashRecrystallization often required
Application Drug Discovery / GLP BatchesPilot Plant / Manufacturing

Experimental Protocols

Method A: High-Purity Synthesis (NIS Protocol)

Recommended for gram to kilogram-lab scale where purity is paramount.

Reagents:

  • 6-Bromo-2-naphthol (1.0 equiv)

  • N-Iodosuccinimide (NIS) (1.05 equiv)

  • p-Toluenesulfonic acid (p-TsOH) (0.05 equiv)

  • Acetonitrile (MeCN) (10 vol)

Step-by-Step Protocol:

  • Dissolution: Charge a reactor with 6-bromo-2-naphthol and Acetonitrile (MeCN). Agitate at 20-25°C until fully dissolved.

  • Catalyst Addition: Add p-TsOH (5 mol%). Note: Acid catalysis activates NIS, increasing the electrophilicity of the iodine species.

  • Temperature Control: Cool the mixture to -5°C to 0°C .

    • Critical: Lower temperature suppresses the formation of the thermodynamic C3 isomer and oxidative dimerization.

  • Addition: Dissolve NIS in MeCN (3 vol) and add dropwise over 60 minutes. Maintain internal temperature < 5°C.

  • Reaction Monitoring: Stir at 0°C for 2 hours. Monitor by HPLC/TLC.[1]

    • Target: < 1.0% Starting Material.[2][3]

  • Quench: Add 10% aqueous Sodium Thiosulfate (

    
    ) solution (2 vol) to neutralize excess iodine (indicated by color change from dark red/brown to pale yellow).
    
  • Workup:

    • Concentrate the organic solvent under reduced pressure (remove ~70% MeCN).

    • Add Water (10 vol) to precipitate the product.

    • Filter the solid and wash with cold water.

  • Drying: Vacuum dry at 40°C in the dark (iodides are light-sensitive).

Method B: Green Scale-Up Protocol ( /Base)

Recommended for multi-kilogram scale-up.

Reagents:

  • 6-Bromo-2-naphthol (1.0 equiv)

  • Iodine (

    
    ) (1.0 equiv)[4]
    
  • Potassium Carbonate (

    
    ) (1.2 equiv)
    
  • Methanol/Water (3:1 ratio)

Step-by-Step Protocol:

  • Preparation: Dissolve 6-bromo-2-naphthol in Methanol (5 vol).

  • Base Activation: Add a solution of

    
     in Water (2 vol). The solution will darken as the naphtholate anion forms.
    
  • Iodination: Add solid Iodine (

    
    ) in portions over 2 hours at 0°C to 5°C .
    
    • Caution: Exothermic. Iodine addition rate controls the heat.

  • Aging: Stir for 3-4 hours at ambient temperature.

  • Acidification: Acidify carefully with 1M HCl to pH 6-7. The product will precipitate as a solid.

  • Filtration: Collect the crude solid.

  • Purification (Recrystallization):

    • Dissolve crude solid in minimal hot Ethanol (60°C).

    • Slowly add Water until turbidity is observed.

    • Cool slowly to 4°C to crystallize.

Process Logic & Visualization

The following diagram illustrates the decision logic and workflow for the synthesis, highlighting critical control points.

G Start Start: 6-Bromo-2-naphthol Decision Scale & Purity Requirement? Start->Decision MethodA Method A: NIS / MeCN (Pharma Grade) Decision->MethodA High Purity / Low Scale MethodB Method B: I2 / K2CO3 (Bulk Scale) Decision->MethodB Cost Sensitive / Bulk Cooling Cool to 0°C (Kinetic Control) MethodA->Cooling AddNIS Slow Addition of NIS (Maintain < 5°C) Cooling->AddNIS IPC IPC: HPLC Check (Limit: <1% SM) AddNIS->IPC BaseAdd Form Naphtholate Anion (MeOH/Water) MethodB->BaseAdd AddI2 Add Solid I2 (Portionwise) BaseAdd->AddI2 AddI2->IPC Quench Quench: Na2S2O3 (Remove Oxidant) IPC->Quench Pass Precip Precipitation & Filtration Quench->Precip Recryst Recrystallization (EtOH/H2O) Precip->Recryst Final Final Product: This compound Recryst->Final

Figure 1: Process workflow for the synthesis of this compound, differentiating between high-purity and bulk-scale routes.

Analytical Specifications & Troubleshooting

Key Analytical Data
  • Appearance: Off-white to pale yellow crystalline solid.

  • 1H NMR (DMSO-d6/CDCl3):

    • Look for the disappearance of the C1 proton (typically a doublet around

      
       7.0-7.2 ppm in the starting material).
      
    • The C3 proton should appear as a doublet (coupling with C4) or singlet (if resolution is low), typically shifted downfield due to the ortho-iodine.

  • Mass Spectrometry: M+ peak at ~348/350 amu (Br isotope pattern).

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion Old/Wet ReagentsUse fresh NIS or resublime Iodine. Ensure solvents are dry.
C3-Iodo Isomer Temperature too highStrictly maintain T < 5°C during addition.
Dimer Formation Oxidative CouplingReduce base strength (Method B) or switch to Method A. Exclude light.
Purple Color Free IodineWash organic layer thoroughly with Sodium Thiosulfate.

Safety & Handling (EHS)

  • 1-Iodonaphthols: Potentially light-sensitive and unstable over long periods. Store in amber bottles at 2-8°C.

  • N-Iodosuccinimide: Irritant.[4][5] Solid oxidant. Avoid contact with metal spatulas (use plastic/ceramic).

  • Waste Disposal: All aqueous waste contains iodides and must be segregated from standard organic waste to prevent formation of hazardous vapors if mixed with strong oxidizers.

References

  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Mild and regioselective mono-iodination of activated aromatics with N-iodosuccinimide catalyzed by trifluoroacetic acid. Tetrahedron Letters, 43(29), 5047–5048.

  • Stavber, S., Jereb, M., & Zupan, M. (2008). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides. Synthesis, 2008(10), 1487–1513.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 6-Bromo-2-naphthol. Retrieved from PubChem.

  • Homsi, F., & Rousseau, G. (1999). Regioselective Iodination of Phenols and Naphthols. Tetrahedron Letters, 40(8), 1495-1498.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 6-Bromo-1-iodonaphthalen-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 6-bromo-1-iodonaphthalen-2-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specialized intermediate. Here, we address common challenges and provide practical, field-tested solutions in a comprehensive question-and-answer format. Our focus is on the causality behind experimental choices to empower you to troubleshoot effectively.

I. Understanding the Chemistry: The Source of Impurities

The purification challenges for this compound primarily stem from its synthesis. A common synthetic route involves the iodination of 6-bromo-2-naphthol. Therefore, the crude product is often contaminated with unreacted starting material, potential side-products from both the initial bromination of 2-naphthol and the subsequent iodination, as well as residual reagents.

II. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound.

Question 1: My crude product is a dark, oily residue that is difficult to handle. How can I clean it up before column chromatography?

Answer: A dark, oily crude product often indicates the presence of residual iodine and acidic impurities. An aqueous workup is the first critical step to remove these before attempting chromatography.

  • Causality: Residual iodine can stain the silica gel and co-elute with your product, while acidic residues can cause streaking on the TLC and column. A basic wash will deprotonate the phenolic hydroxyl group, moving your product and related phenolic impurities into the aqueous layer, leaving non-polar, non-acidic impurities behind. Re-acidification then precipitates the phenolic compounds.

  • Protocol: Aqueous Workup

    • Dissolve the crude oily product in a suitable organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining iodine. The brown color of the organic layer should fade.

    • Perform a wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic byproducts.

    • Wash with brine to remove excess water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting solid should be more amenable to handling and purification by chromatography.

Question 2: On my TLC plate, I see multiple spots that are very close together. How can I improve their separation?

Answer: Poor separation on a TLC plate is a common issue with structurally similar halogenated naphthols. Optimizing the mobile phase is key to achieving better resolution, which is essential for successful column chromatography.

  • Causality: The polarity difference between this compound, the starting material 6-bromo-2-naphthol, and potential di-iodinated byproducts can be subtle. A single-solvent system may not provide enough selectivity. A carefully chosen solvent mixture, often a non-polar and a slightly more polar solvent, is needed to exploit these small differences in polarity.

  • Troubleshooting TLC Separation:

    • Start with a Standard Solvent System: A common starting point for compounds of this nature is a mixture of hexanes (or petroleum ether) and ethyl acetate.[1]

    • Systematic Optimization:

      • Begin with a low polarity eluent (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the proportion of the more polar solvent (e.g., 90:10, 85:15).

      • If separation is still poor, try replacing ethyl acetate with dichloromethane or diethyl ether. A ternary system (e.g., hexanes:dichloromethane:ethyl acetate) can sometimes provide the necessary resolution.

      • For highly polar impurities that remain at the baseline, adding a small amount of acetic acid (0.5-1%) to the mobile phase can improve spot shape, but be aware that this can make the solvent system unsuitable for large-scale chromatography if your compound is acid-sensitive.

    • Visualization: Use a combination of UV light (254 nm) and a chemical stain to visualize all spots. A potassium permanganate stain is effective for detecting compounds with reactive functional groups.

Potential Impurity Expected Relative Polarity Rationale
1,6-dibromo-2-naphtholSimilar to productDihalogenated, but bromine is less polar than iodine.
6-bromo-2-naphtholMore polarFewer halogen substituents, leading to stronger interaction with silica.
Di-iodinated byproductsLess polarIncreased halogenation generally reduces polarity.

Question 3: My compound is streaking on the column, leading to poor separation and mixed fractions. What is causing this?

Answer: Streaking during column chromatography is typically caused by one of three issues: overloading the column, poor solubility of the compound in the mobile phase, or interactions with acidic silica gel.

  • Causality and Solutions:

    • Overloading: Too much sample for the amount of silica gel will exceed the column's capacity, leading to broad, tailing bands. A general rule of thumb is to use a silica gel to crude product weight ratio of at least 30:1 to 50:1 for difficult separations.

    • Poor Solubility: If your compound is not fully soluble in the eluent as it moves down the column, it can precipitate and then redissolve, causing streaking. Ensure your chosen eluent system, determined from your TLC optimization, allows for good solubility.

    • Acidic Silica: Standard silica gel is slightly acidic, which can cause strong interactions with the phenolic hydroxyl group, leading to tailing. If you suspect this is the issue, you can neutralize the silica gel by preparing a slurry with your mobile phase containing a small amount of a non-nucleophilic base like triethylamine (~0.5-1%). Alternatively, using alumina as the stationary phase can be an option for base-sensitive compounds.

Question 4: I've isolated my product, but I'm struggling with the final recrystallization. It either oils out or the crystals are very fine and seem impure.

Answer: Successful recrystallization depends on selecting the right solvent or solvent system. The ideal solvent should dissolve the compound well when hot but poorly when cold.

  • Causality: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated. Fine, impure crystals often result from crashing the product out of solution too quickly.

  • Protocol: Systematic Solvent Screening for Recrystallization

    • Place a small amount of your purified product into several test tubes.

    • Add a small amount of a single solvent to each tube (e.g., ethanol, methanol, acetone, toluene, or a mixture like hexanes/ethyl acetate).

    • Heat the tubes to the solvent's boiling point. If the compound dissolves, it's a potential candidate.

    • Allow the dissolved samples to cool slowly to room temperature, and then in an ice bath. Observe which solvent yields good quality crystals.

    • For a mixed solvent recrystallization (e.g., ethanol/water or dichloromethane/hexanes):

      • Dissolve the compound in the minimum amount of the "good" solvent (the one it is more soluble in) at its boiling point.

      • Slowly add the "bad" solvent (the one it is less soluble in) dropwise until the solution becomes cloudy (the cloud point).

      • Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.

      • Allow the solution to cool slowly.

III. Frequently Asked Questions (FAQs)

Q1: What is the likely starting material for the synthesis of this compound? A1: The most common precursor is 6-bromo-2-naphthol.[1] This compound is typically synthesized from 2-naphthol via a bromination reaction.[2]

Q2: What are the main impurities I should be looking for? A2: The primary impurities are likely to be:

  • Unreacted 6-bromo-2-naphthol .

  • 1,6-dibromo-2-naphthol , a potential byproduct from the synthesis of the starting material.

  • Potentially di-iodinated naphthalenols , if the iodination reaction is not carefully controlled.

Q3: Is this compound stable on silica gel? A3: Iodinated phenols can sometimes be sensitive to the acidic nature of silica gel, potentially leading to some degradation or de-iodination, although this is not always the case. If you observe significant decomposition on the column (e.g., the appearance of new, more polar spots in your collected fractions), consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of a non-polar amine like triethylamine in your eluent.

Q4: What visualization techniques are best for TLC analysis of this compound? A4: Due to the aromatic nature of the naphthalene core, the compound and its likely impurities should be visible under UV light at 254 nm. For enhanced visualization, especially for faint spots, staining with a potassium permanganate solution is effective as it reacts with the phenol functional group.

IV. Workflow and Logic Diagrams

Purification Workflow Diagram

PurificationWorkflow cluster_prep Crude Product Preparation cluster_main_purification Primary Purification cluster_final Final Polishing A Crude Oily Product B Aqueous Workup (Na2S2O3, NaHCO3) A->B C Dry & Concentrate B->C D TLC Optimization (Hexanes/EtOAc) C->D E Silica Gel Column Chromatography D->E F Combine Pure Fractions E->F G Solvent Screening for Recrystallization F->G H Recrystallization G->H I Pure Crystalline Product H->I TLCTroubleshooting Start Poor TLC Separation (Spots too close) Step1 Increase Polarity (e.g., 9:1 to 8:2 Hex/EtOAc) Start->Step1 Result1 Improved Separation? Step1->Result1 Step2 Change Polar Solvent (e.g., to CH2Cl2 or Ether) Result1->Step2 No Success Proceed to Column Result1->Success Yes Result2 Improved Separation? Step2->Result2 Step3 Try Ternary System (e.g., Hex/CH2Cl2/EtOAc) Result2->Step3 No Result2->Success Yes Step3->Success Failure Consider Alternative Chromatography (e.g., Reverse Phase)

Caption: Decision-making process for optimizing TLC solvent systems.

V. References

  • PrepChem. (n.d.). Synthesis of 6-Bromo-2-naphthol. Retrieved from [Link]

  • ResearchGate. (n.d.). Syntheses of 1-iodo-2-naphthol (1); in situ for specific activity.... Retrieved from [Link]

  • Organic Syntheses. (n.d.). 6-BROMO-2-NAPHTHOL. Retrieved from [Link]

Sources

Preventing decomposition of 6-bromo-1-iodonaphthalen-2-ol during reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for 6-bromo-1-iodonaphthalen-2-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile but sensitive building block in their synthetic endeavors. My objective is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. We will delve into the common stability challenges associated with this molecule and present field-proven strategies to mitigate them, ensuring the integrity of your experiments and the success of your syntheses.

Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My vial of this compound has developed a yellow or brownish tint upon storage. Is it still usable?

This is a classic indicator of decomposition, and you are right to be cautious. The discoloration is most commonly caused by the formation of elemental iodine (I₂) resulting from the cleavage of the carbon-iodine (C-I) bond.

Causality: The C-I bond is the weakest of the carbon-halogen bonds (C-I bond dissociation energy is ~234 kJ/mol, compared to ~293 kJ/mol for C-Br).[1] This bond is particularly susceptible to cleavage by:

  • Light (Photodecomposition): Aryl iodides can absorb UV and even visible light, leading to homolytic cleavage of the C-I bond to form an aryl radical and an iodine radical. Two iodine radicals can then combine to form I₂.[2][3]

  • Trace Acids/Peroxides: Acidic impurities or peroxides formed in storage solvents (like older ethers) can catalyze decomposition pathways.

Recommendation: While the material might still contain a significant amount of the desired compound, the presence of decomposition products can interfere with subsequent reactions, poison catalysts, and lead to inconsistent results. It is highly recommended to purify the material by recrystallization or column chromatography before use. To confirm purity, obtain a fresh NMR spectrum and compare it to the reference. For all future storage, follow the stringent protocols outlined in Question 2.

Question 2: What are the optimal storage and handling conditions for this compound?

Proper storage and handling are the most critical first steps in preventing decomposition. Given the compound's liabilities, the following multi-faceted approach is essential.

Core Principles for Stability:

  • Exclusion of Light: To prevent photodecomposition.[4]

  • Exclusion of Oxygen: The phenol moiety is susceptible to oxidation, which is often accelerated by light and trace metals. This can lead to the formation of colored quinone-type byproducts.

  • Low Temperature: To reduce the rate of any potential thermal degradation pathways.[5][6]

Step-by-Step Storage Protocol:

  • Primary Container: Use an amber glass vial with a PTFE-lined cap to block UV light.

  • Inert Atmosphere: Before sealing, flush the vial thoroughly with an inert gas like argon or nitrogen to displace all oxygen.

  • Secondary Container: For an extra layer of protection, wrap the vial in aluminum foil.

  • Storage Location: Store the sealed and wrapped vial in a freezer, preferably at -20°C.

  • Handling: When you need to use the compound, allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the solid. Weigh out the required amount quickly, re-flush the vial with inert gas, and promptly return it to the freezer.

Question 3: I'm seeing significant deiodination (loss of the iodine atom) during my cross-coupling reaction. What are the likely causes and how can I fix it?

Deiodination, or more broadly, protodehalogenation (replacement of a halogen with hydrogen), is a common side reaction for aryl halides, especially iodides.[7] This occurs when a reactive intermediate, intended for your desired coupling, is instead quenched by a proton source.

Primary Causes & Troubleshooting Solutions:

Potential Cause Underlying Mechanism Recommended Solution
High Reaction Temperature Provides sufficient thermal energy to promote C-I bond cleavage or side reactions of organometallic intermediates.Lower the reaction temperature. Screen temperatures in 10-15°C increments (e.g., 80°C, 65°C, 50°C). This may require longer reaction times, but can significantly improve selectivity.
Presence of Protic Impurities Water, alcohols, or other protic species in the solvent or reagents can protonate the key organometallic intermediates (e.g., Ar-Pd-L or Ar-B(OR)₂) before they can undergo the desired reaction step.Use rigorously dried, anhydrous solvents. Purchase high-purity anhydrous solvents or dry them using standard laboratory procedures (e.g., distillation from a drying agent, passing through an alumina column). Ensure bases are anhydrous.
Sub-optimal Ligand/Catalyst Certain ligands, particularly highly electron-rich phosphines, can promote reductive elimination pathways that lead to dehalogenation.Screen a panel of ligands. If using a highly electron-donating ligand, try a less donating one. Alternatively, ligands with greater steric bulk can sometimes disfavor the decomposition pathway.
Prolonged Reaction Times Leaving a reaction for an extended period after completion can allow for the slow decomposition of the product or remaining starting material.Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, proceed with the workup promptly.

Troubleshooting Workflow:

G start Low Yield or Deiodination Observed q1 Are solvents and reagents strictly anhydrous? start->q1 action1 Action: Use freshly dried, degassed solvents. Ensure base is anhydrous. q1->action1 No q2 Is the reaction temperature optimized? q1->q2 Yes a1_yes Yes a1_no No action1->q2 action2 Action: Screen lower temperatures (e.g., 80°C -> 60°C). Monitor by LC-MS. q2->action2 No q3 Have you screened alternative ligands? q2->q3 Yes a2_yes Yes a2_no No action2->q3 action3 Action: Screen a panel of ligands (e.g., vary steric/ electronic properties). q3->action3 No end_node Consult further with technical support. q3->end_node Yes a3_no No

Caption: Troubleshooting workflow for deiodination.

Question 4: My reaction mixture is turning dark and forming a tar-like substance. What's happening?

This is typically a sign of either oxidative decomposition of the phenol/phenoxide or thermal decomposition of the organometallic catalyst and/or substrate.

Decomposition Pathways & Prevention:

G sub This compound prod1 Dehalogenation (loss of I or Br) sub->prod1 Light (hν) High Temp (Δ) Reductant prod2 Oxidation (Quinones, Polymers) sub->prod2 O₂ / Oxidant Trace Metals prod3 Other Side Reactions sub->prod3 Strong Base High Temp (Δ)

Caption: Major decomposition pathways.

Preventative Measures:

  • Rigorous Degassing is Non-Negotiable: Oxygen is a major culprit in the formation of dark, polymeric byproducts, especially when the phenolic hydroxyl group is deprotonated by a base, forming a highly electron-rich and easily oxidized phenoxide.

    • Protocol: Before adding reagents, thoroughly degas your solvent(s) by sparging with argon or nitrogen for at least 30-60 minutes. For the most sensitive reactions, use 3-4 freeze-pump-thaw cycles.

  • Use High-Purity Catalysts and Reagents: Trace metal impurities in lower-grade reagents can catalyze unwanted side reactions. Use catalysts and ligands from reputable suppliers.

  • Ensure Inert Atmosphere: Maintain a positive pressure of argon or nitrogen throughout the entire reaction setup and duration. Use Schlenk techniques or a glovebox for the most sensitive applications.

Experimental Protocol: A Self-Validating System for Cross-Coupling

This protocol is designed to minimize the risk of substrate decomposition. It incorporates best practices for handling air- and light-sensitive compounds.

Objective: To perform a Suzuki-Miyaura cross-coupling reaction while maintaining the integrity of this compound.

Methodology:

  • Glassware and System Preparation:

    • Place all glassware (reaction flask, condenser, stir bar) in an oven at 125°C overnight.

    • Assemble the glassware hot under a positive flow of dry argon and allow it to cool. This process, known as "flame-drying under vacuum" and backfilling with inert gas, is also acceptable.

  • Reagent Preparation (Degassing):

    • Use a solvent system that has been passed through a solvent purification system or is freshly distilled and anhydrous.

    • Place the required volume of solvent in a separate, dry Schlenk flask.

    • Sparge the solvent with a vigorous stream of argon via a long needle for at least 30 minutes to remove dissolved oxygen.

  • Reaction Assembly (under Inert Atmosphere):

    • To the cooled reaction flask, add (in this order, under a positive flow of argon):

      • The boronic acid partner (e.g., 1.1 equivalents).

      • The base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents), ensuring it is a fine, dry powder.

      • This compound (1.0 equivalent).

      • The palladium catalyst and ligand (e.g., Pd(PPh₃)₄ or a custom Pd(0)/ligand combination).

    • Evacuate and backfill the flask with argon three times to ensure a completely inert atmosphere.

  • Initiation and Monitoring:

    • Using a gas-tight syringe or cannula, transfer the degassed solvent to the reaction flask.

    • Wrap the reaction flask in aluminum foil to protect it from ambient light.

    • Begin stirring and heat the reaction to the lowest effective temperature (e.g., start at 70°C).

    • Monitor the reaction's progress every 1-2 hours via TLC or by taking aliquots (under argon) for LC-MS analysis. Look for the disappearance of the starting material and the appearance of the product, while checking for any spots that could indicate decomposition (e.g., a deiodinated spot with a different Rf).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Perform the aqueous quench and extraction as quickly as possible to minimize the product's exposure to air.

    • Dry the organic layer, filter, and concentrate under reduced pressure. Purify immediately via column chromatography.

By following this rigorous, self-validating protocol, you systematically eliminate the primary variables—light and oxygen—that lead to the decomposition of this compound, thereby ensuring more reliable and reproducible results.

References
  • PubChem. 6-Bromo-2-naphthalenol. Available at: [Link]

  • YouTube. Preparation of 6-Bromo-2-naphthol from 2-Naphthol. Available at: [Link]

  • PubChem. 6-bromo-2-iodo-1H-indole. Available at: [Link]

  • PubChem. 6-Bromo-2-hydroxy-1-naphthaldehyde. Available at: [Link]

  • ResearchGate. Influence of Halogen Substituents on the Catalytic Oxidation of 2,4,6-Halogenated Phenols by Fe(III)-Tetrakis(p-hydroxyphenyl)porphyrins and Potassium Monopersulfate. Available at: [Link]

  • ACS Publications. Bromine Incorporation Affects Phase Transformations and Thermal Stability of Lead Halide Perovskites. Available at: [Link]

  • Organic Chemistry Portal. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Available at: [Link]

  • ACS Publications. Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. Available at: [Link]

  • NIH National Library of Medicine. Oxidation of BINOLs by Hypervalent Iodine Reagents: Facile Synthesis of Xanthenes and Lactones. Available at: [Link]

  • NIH National Library of Medicine. Bromine Incorporation Affects Phase Transformations and Thermal Stability of Lead Halide Perovskites. Available at: [Link]

  • ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Available at: [Link]

  • Chemistry Stack Exchange. Acidity of substituted phenols. Available at: [Link]

  • PubChem. 2-Iodonaphthalene. Available at: [Link]

  • ResearchGate. Experimental study on the thermal stability and reactivity of the proposed active species PhIOAcBr for our developed bromination procedure. Available at: [Link]

  • Wikipedia. Dehalogenation. Available at: [Link]

  • NIH National Library of Medicine. Dehalogenation of Functionalized Alkyl Halides in Water at Room Temperature. Available at: [Link]

  • Quora. Can you tell the order of acidic strength of para halogen substituted phenols? Available at: [Link]

  • Pharmaceutical Technology. Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing. Available at: [Link]

  • ResearchGate. Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Available at: [Link]

  • RD Laboratories. Photostability. Available at: [Link]

  • YouTube. Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. Available at: [Link]

  • Caron Scientific. RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Available at: [Link]

  • PubMed. Influence of Halogen Substituents on the Catalytic Oxidation of 2,4,6-halogenated Phenols by Fe(III)-tetrakis(p-hydroxyphenyl) Porphyrins and Potassium Monopersulfate. Available at: [Link]

  • Wikipedia. Bromine. Available at: [Link]

Sources

Technical Support Center: Analytical Methods for Impurities in 6-Bromo-1-iodonaphthalen-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: February 4, 2026

Welcome to the technical support guide for the analysis of 6-bromo-1-iodonaphthalen-2-ol. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for detecting and quantifying impurities in this critical intermediate. The following sections are structured in a question-and-answer format to directly address common and complex challenges encountered during experimentation.

Section 1: First Principles & Common Impurities
Q1: I am beginning my analysis of a new batch of this compound. What are the most likely impurities I should be looking for?

A1: Understanding the potential impurities starts with the synthesis route. While specific routes can vary, this compound is typically synthesized from a precursor like 6-bromonaphthalen-2-ol. Impurities, therefore, fall into several categories as defined by the International Council for Harmonisation (ICH) Q3A guidelines: organic impurities (starting materials, by-products, intermediates, degradation products), inorganic impurities, and residual solvents.[1][2]

Based on common synthetic pathways, you should anticipate the following:

  • Starting Materials & Intermediates: Unreacted 6-bromonaphthalen-2-ol is a primary candidate. Other precursors used in bromination or iodination steps may also be present.

  • By-products:

    • Isomeric Impurities: Incorrect positioning of the bromo or iodo groups (e.g., 6-bromo-3-iodonaphthalen-2-ol).

    • Poly-halogenated Species: Di-iodinated or di-brominated naphthalenols.

    • De-halogenated Species: Naphthalen-2-ol or 1-iodonaphthalen-2-ol resulting from side reactions.

  • Degradation Products: The phenolic hydroxyl group is susceptible to oxidation, especially when exposed to light, air, or high temperatures. This can lead to colored impurities (quinones or polymeric material).

The following table summarizes these potential impurities and their origins.

Impurity Class Potential Compound Likely Origin Recommended Primary Analytical Technique
Starting Material 6-Bromonaphthalen-2-olIncomplete iodination reaction.HPLC-UV, GC-MS (after derivatization)
By-product Isomers (e.g., positional isomers)Non-specific halogenation.HPLC-UV (requires good resolution), LC-MS
By-product Poly-halogenated NaphthalenolsOver-reaction during halogenation.HPLC-UV, LC-MS
By-product De-halogenated SpeciesReductive side reactions.HPLC-UV, GC-MS
Degradation Quinone-type structuresOxidation of the phenol group.HPLC-UV (with PDA detector to check spectra)
Residual Solvents Acetonitrile, Dichloromethane, etc.Purification and reaction steps.Headspace GC-FID/MS
Section 2: High-Performance Liquid Chromatography (HPLC) Guide

High-Performance Liquid Chromatography (HPLC) is the cornerstone for analyzing non-volatile organic impurities in pharmaceutical substances.[3] For a substituted naphthalene like this compound, a reversed-phase method is the logical starting point.

Q2: What is a good starting HPLC method for screening my sample?

A2: A robust starting point is crucial. The goal is to develop a method that retains and resolves the main component from its potential impurities. Given the non-polar, aromatic nature of the naphthalene core, a C18 stationary phase is ideal.

Here is a detailed protocol for an initial screening method.

Experimental Protocol: Initial HPLC Screening
  • Sample Preparation:
    • Prepare a stock solution of your this compound sample at approximately 1.0 mg/mL in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.
    • Dilute this stock to a working concentration of ~0.1 mg/mL for injection. Ensure the sample is fully dissolved.
  • Chromatographic Conditions:
    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
    • Mobile Phase A: Water with 0.1% Formic Acid or Phosphoric Acid (to suppress ionization of the phenol).
    • Mobile Phase B: Acetonitrile with 0.1% of the same acid.
    • Gradient: Start with a high aqueous percentage to retain polar impurities and ramp up the organic content to elute the non-polar main compound and any highly non-polar impurities. A good starting gradient is 40% B to 95% B over 20 minutes.
    • Flow Rate: 1.0 mL/min.
    • Column Temperature: 30 °C.
    • Injection Volume: 10 µL.
    • Detection: UV-Vis Diode Array Detector (DAD) or Photodiode Array (PDA). Monitor at a primary wavelength (e.g., 230 nm) and collect spectra across a range (e.g., 200-400 nm) to assess peak purity.
  • System Suitability:
    • Before running the sample, inject a blank (diluent) to ensure the system is clean.
    • Make five replicate injections of the sample solution. The relative standard deviation (RSD) for the main peak area should be less than 2.0%.
Q3: My main peak is tailing or showing poor shape. How can I fix this?

A3: Peak tailing is a common issue, often caused by secondary interactions between the analyte and the stationary phase. For your compound, the acidic phenol group is a likely culprit.

  • Cause & Mechanism: Residual, un-capped silanol groups on the silica-based C18 column are acidic (pKa ~3.5-4.5). If the mobile phase pH is too high, your phenolic analyte (pKa ~8-10) will be partially ionized. This ionized form can interact strongly with the silanols, causing tailing.

  • Solution 1 (Primary): Adjust Mobile Phase pH. The most effective solution is to add a small amount of acid (0.05-0.1%) like formic acid, trifluoroacetic acid (TFA), or phosphoric acid to your mobile phase. This lowers the pH to ~2.5-3.0, fully protonating the silanol groups and keeping your analyte in its neutral, non-ionized form, thus ensuring separation is based purely on hydrophobic interactions.

  • Solution 2 (Secondary): Use a Different Column. If pH adjustment is insufficient, consider a column with advanced end-capping (to minimize available silanols) or a different stationary phase altogether, such as a phenyl-hexyl column, which can offer different selectivity for aromatic compounds.

Q4: I see an unexpected peak in my chromatogram. How do I determine if it's a real impurity or an artifact?

A4: This requires a systematic troubleshooting approach. The goal is to rule out external sources before concluding it is a sample-related impurity.

G Start Unexpected Peak Observed InjectBlank Inject Diluent (Blank) Start->InjectBlank PeakPresentBlank Is Peak Present in Blank? InjectBlank->PeakPresentBlank GhostPeak Conclusion: Ghost Peak from System (Solvent, Carryover) PeakPresentBlank->GhostPeak Yes InjectSampleAgain Inject Fresh Sample (New Vial/Septum) PeakPresentBlank->InjectSampleAgain No PeakPresentAgain Is Peak Still Present? InjectSampleAgain->PeakPresentAgain Artifact Conclusion: Artifact from Vial, Septum, or Syringe PeakPresentAgain->Artifact No RealImpurity Conclusion: Likely a Real Impurity. Proceed to Identification. PeakPresentAgain->RealImpurity Yes

Figure 1. Decision tree for troubleshooting an unexpected HPLC peak.
Section 3: Gas Chromatography (GC) & Mass Spectrometry (MS) Guide

While HPLC is the primary tool, Gas Chromatography (GC) is invaluable for analyzing volatile organic impurities and residual solvents.[4][5]

Q5: When should I use GC instead of HPLC for impurity analysis?

A5: Use GC for analytes that are volatile and thermally stable. For this compound itself, direct GC analysis is challenging due to its high boiling point (predicted >300 °C) and the polar phenol group. However, GC is the gold standard for:

  • Residual Solvents: Methods compliant with USP <467> or ICH Q3C using headspace GC are required.

  • Volatile Starting Materials or By-products: If any precursors (e.g., halogenating agents) are volatile, GC is the preferred method.

  • Derivatized Analysis: The phenol group can be derivatized (e.g., silylation with BSTFA) to create a more volatile and thermally stable compound, making it amenable to GC analysis. This can sometimes provide better resolution for closely related isomers than HPLC.

Q6: I need to identify an unknown impurity peak from my HPLC run. How can LC-MS help?

A6: Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive tool for structural elucidation of unknown impurities.

  • Mechanism: After the impurity is separated by the LC, it enters the mass spectrometer source (typically Electrospray Ionization - ESI). ESI is a soft ionization technique that usually preserves the molecular ion.

  • Information Gained:

    • Molecular Weight: ESI in negative ion mode will likely show an [M-H]⁻ ion for your impurity, directly revealing its molecular weight.

    • Isotopic Pattern: The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in a ~1:1 ratio) and iodine (monoisotopic at ¹²⁷I) provides a unique isotopic signature. An impurity containing both will have a characteristic pattern that confirms the presence of these halogens.

    • Fragmentation (MS/MS): By selecting the [M-H]⁻ ion and subjecting it to collision-induced dissociation (CID), you can generate fragment ions. The fragmentation pattern provides clues about the molecule's structure, such as the loss of Br, I, or side chains. For instance, selective detection of bromide ions (m/z 79 and 81) can be a powerful screening tool for all bromine-containing compounds in the sample.[6]

G cluster_LC HPLC System cluster_MS Mass Spectrometer Sample Sample Injection Column C18 Column (Separation) Sample->Column UV UV Detector (Quantitation) Column->UV ESI ESI Source (Ionization) UV->ESI Eluent to MS MS1 Mass Analyzer 1 (Select [M-H]⁻) ESI->MS1 CID Collision Cell (Fragmentation) MS1->CID MS2 Mass Analyzer 2 (Detect Fragments) CID->MS2 Data Data MS2->Data Data Acquisition

Figure 2. Workflow for impurity identification using LC-MS/MS.
Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy
Q7: LC-MS suggests an isomeric impurity, but I can't confirm the substitution pattern. Can NMR help?

A7: Absolutely. While MS provides connectivity and molecular weight, Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive constitutional structure.[7][8] After isolating a sufficient quantity of the impurity (often by preparative HPLC), a suite of NMR experiments can resolve the ambiguity.

  • ¹H NMR: The proton chemical shifts and coupling constants (J-values) in the aromatic region are highly sensitive to the substitution pattern. For a naphthalene ring system, you can determine the relative positions of the substituents.[9][10]

  • ¹³C NMR: Provides the number of unique carbon environments.

  • 2D NMR (COSY & HSQC/HMBC): These experiments are crucial for piecing the structure together.

    • COSY (Correlation Spectroscopy): Shows which protons are coupled to each other (i.e., on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon it is directly attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is often the key to confirming the substitution pattern by observing long-range correlations between a proton and a carbon on the other side of a substituent.

By combining these experiments, you can unambiguously determine the exact structure of an isolated impurity, which is a requirement for qualification under ICH guidelines if it exceeds the identification threshold.[11][12]

References
  • Benchchem. A Comparative Guide to Analytical Methods for the Quantification of 6-Bromo-1-hexanol.
  • Separation and identification of naphthalene, acenaphthylene, pyrene, benz{a} anthracene and 1,3,2,4-dibenzanthracene. Journal of University of Babylon for Pure and Applied Sciences.
  • Fagerlund, A., & Le-Minh, T. (2021). Extended characterization of petroleum aromatics using off-line LC-GC-MS. PeerJ. Available from: [Link]

  • HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Bulgarian Chemical Communications.
  • Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. PMC - NIH. (2023). Available from: [Link]

  • Shelake, A. (2024). HPLC Development Method and Validation. International Journal of Pharmaceutical Sciences.
  • The Determination of GC-MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs. ResearchGate. Available from: [Link]

  • Determination of iodine and bromine compounds by ion chromatography/dynamic reaction cell inductively coupled plasma mass spectrometry. PubMed. Available from: [Link]

  • SYNTHESIS OF IMPURITIES AND/OR DEGRADATION PRODUCTS OF SELECTED HETEROCYCLIC DRUGS AS AN INTEGRAL PART OF THE API DEVELOPMENT. ResearchGate. Available from: [Link]

  • ICH. (2006). IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). Available from: [Link]

  • Nuclear Magnetic Resonance Spectroscopy Investigations of Naphthalene-Based 1,2,3-Triazole Systems for Anion Sensing. MDPI. Available from: [Link]

  • HPLC separation of genotoxic derivatives of naphthalene. ResearchGate. Available from: [Link]

  • Naphthalene derivatives, procedure for their preparation and pharmaceutical compositions containing them. Google Patents.
  • Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. ResearchGate. Available from: [Link]

  • NMR studies of inclusion complexes: naphthalene and natural cyclodextrins.
  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation.
  • ICH Q3A(R) Guideline Impurity Testing Guideline Impurities in New Drug Substances. IKEV.
  • Determination of molecular symmetry in crystalline naphthalene using solid-state NMR. Available from: [Link]

  • ICH Q3A Guideline for Impurities in New Drug Substances. YouTube. (2024). Available from: [Link]

  • Structure elucidation of naphthalene. YouTube. (2022). Available from: [Link]

  • Impurities in New Drug Substances - ICH Q3. Scribd. Available from: [Link]

  • Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. (2022). Available from: [Link]

  • This compound. Huatong Chemical. Available from: [Link]

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Validation & Comparative

Characterization of 6-bromo-1-iodonaphthalen-2-ol by 1H and 13C NMR

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Spectroscopic Characterization of 6-bromo-1-iodonaphthalen-2-ol

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic signature of this compound, a key intermediate in synthetic chemistry. Beyond a simple data report, we delve into the causal relationships between the molecule's structure and its spectral output, offering a framework for researchers, scientists, and drug development professionals to confidently identify and characterize this and similar halogenated naphthalene systems. Furthermore, we objectively compare the utility of NMR with alternative analytical techniques, providing supporting data and protocols to ensure scientific integrity and reproducibility.

The Strategic Importance of Characterizing this compound

The precise structural elucidation of synthetic intermediates is a cornerstone of modern drug discovery and materials science. This compound, with its distinct substitution pattern, presents a unique case study. The presence of three different functional groups—a hydroxyl, a bromine, and an iodine—on the naphthalene scaffold creates a non-symmetrical molecule where each proton and carbon atom exists in a unique electronic environment. This complexity makes one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy the definitive tool for unambiguous characterization, providing detailed connectivity information that other techniques cannot match.

Below is the chemical structure with the standard IUPAC numbering system that will be used for all spectral assignments.

Caption: Structure and IUPAC numbering of this compound.

Definitive Analysis by ¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the elucidation of the covalent structure of organic molecules. It relies on the magnetic properties of atomic nuclei, mapping the chemical environment of each ¹H (proton) and ¹³C atom to provide information on connectivity, stereochemistry, and conformation.

Experimental Protocol: Acquiring High-Fidelity NMR Data

This protocol outlines the standard procedure for preparing a sample of this compound for NMR analysis.[1]

  • Sample Preparation :

    • Accurately weigh 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃). DMSO-d₆ is often preferred for phenols as it allows for the observation of the hydroxyl proton, which may exchange too rapidly in other solvents.[2][3]

    • Ensure the solvent contains a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v), which is set to 0.00 ppm for chemical shift calibration.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Spectrometer Setup :

    • The data should be acquired on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.

    • Tune and match the probe for the specific nucleus being observed (¹H or ¹³C).

    • Perform shimming of the magnetic field to optimize its homogeneity, which is critical for achieving sharp, well-resolved peaks.

  • ¹H NMR Acquisition :

    • Pulse Program : Use a standard single-pulse experiment.

    • Spectral Width : Set to approximately 12-15 ppm.

    • Acquisition Time : Typically 2-4 seconds.

    • Relaxation Delay : 1-2 seconds.

    • Number of Scans : 8 to 16 scans are usually sufficient for a sample of this concentration.

  • ¹³C NMR Acquisition :

    • Pulse Program : Use a proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments) to produce a spectrum with singlets for each unique carbon.

    • Spectral Width : Approximately 220-240 ppm.

    • Acquisition Time : 1-2 seconds.

    • Relaxation Delay : 2-5 seconds.

    • Number of Scans : Due to the low natural abundance of ¹³C (~1.1%), a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.[1]

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to show six distinct signals: one for the hydroxyl proton and five for the aromatic protons. Each aromatic proton has a unique chemical environment due to the lack of molecular symmetry.

  • Hydroxyl Proton (-OH) : This proton will likely appear as a broad singlet. Its chemical shift is highly variable and depends on concentration, temperature, and solvent. In DMSO-d₆, it is expected to be downfield (> 9 ppm).

  • Aromatic Protons (H3, H4, H5, H7, H8) :

    • H3 & H4 : These protons are on the same ring as the electron-donating hydroxyl group, which shields them (moves them upfield) relative to protons on the other ring. H4 is ortho to H3, so they will show a doublet coupling.

    • H5, H7, H8 : These protons are on the halogenated ring. The electronegative bromine and iodine atoms are deactivating, which deshields these protons (moves them downfield).

    • H8 : This proton experiences a significant downfield shift due to the peri effect—a through-space interaction with the large iodine atom at the C1 position. This steric compression and anisotropic effect is a hallmark of 1,8-disubstituted naphthalenes.

    • H5 & H7 : These protons are ortho to the bromine atom. H5 will be a doublet due to coupling with H4 (a small ⁴J meta-coupling might be observable). H7 will be a doublet from coupling to H8.

Proton Predicted δ (ppm) Predicted Multiplicity Coupling Constant (J, Hz) Rationale for Chemical Shift and Multiplicity
-OH> 9.0 (in DMSO-d₆)Broad Singlet (br s)N/AHydrogen bonding and exchange with solvent.
H88.2 - 8.5Doublet (d)³J(H8-H7) ≈ 8.5-9.0Significant deshielding from the peri interaction with iodine. Coupled to H7.
H58.0 - 8.2Doublet (d)⁴J(H5-H7) ≈ 2.0-2.5Deshielded by the adjacent C4a-C8a bridge and ortho to C6-Br. Coupled to H7.
H77.8 - 8.0Doublet of Doublets (dd)³J(H7-H8) ≈ 8.5-9.0, ⁴J(H7-H5) ≈ 2.0-2.5Influenced by ortho Br and coupled to both H8 and H5.
H47.4 - 7.6Doublet (d)³J(H4-H3) ≈ 8.0-8.5Shielded by ortho -OH group relative to the other ring. Coupled to H3.
H37.1 - 7.3Doublet (d)³J(H4-H3) ≈ 8.0-8.5Shielded by ortho -OH group. Coupled to H4.
Predicted ¹³C NMR Spectral Analysis

Due to the complete lack of symmetry, the proton-decoupled ¹³C NMR spectrum is expected to show ten distinct signals, one for each carbon atom in the naphthalene core. The chemical shifts are primarily influenced by the electronegativity of the attached substituents.

  • C2 (bearing -OH) : This carbon will be the most downfield of the protonated carbons due to the strong deshielding effect of the attached oxygen atom.

  • C1 (bearing -I) and C6 (bearing -Br) : These carbons are subject to the "heavy atom effect," where the large electron clouds of iodine and bromine cause a shielding effect (upfield shift) that counteracts the expected deshielding from their electronegativity. This often moves their signals significantly upfield compared to what electronegativity alone would predict.[4][5]

  • Quaternary Carbons (C4a, C8a) : These carbons, located at the ring fusion, typically appear in the 125-140 ppm range.

Carbon Predicted δ (ppm) Rationale for Chemical Shift
C2150 - 155Strongly deshielded by the directly attached hydroxyl group.
C4a135 - 140Quaternary carbon at ring junction.
C8a130 - 135Quaternary carbon at ring junction, influenced by adjacent C1-I.
C4128 - 132Aromatic CH.
C5127 - 131Aromatic CH, ortho to C6-Br.
C8126 - 130Aromatic CH, influenced by peri C1-I.
C7125 - 129Aromatic CH, ortho to C6-Br.
C3115 - 120Aromatic CH, shielded by ortho -OH group.
C6110 - 118Attached to bromine; moderate deshielding.
C185 - 95Attached to iodine; strong upfield shift due to the heavy atom effect.

Comparative Analysis with Alternative Techniques

While NMR provides the most detailed structural map, other spectroscopic techniques offer complementary and often faster methods to confirm key features of the molecule. A multi-technique approach ensures the highest level of confidence in structural assignment.

Caption: Integrated workflow for the comprehensive characterization of an organic molecule.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the exact molecular weight and elemental formula of a compound.

  • Key Information Provided : The molecular ion peak (M⁺) directly confirms the molecular weight (350.89 g/mol ). Crucially, the presence of bromine introduces a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity: the M⁺ peak and an M+2 peak.[6] This pattern is an unambiguous indicator of a monobrominated compound. Iodine is monoisotopic (¹²⁷I), so it does not introduce additional complexity to the molecular ion cluster.

  • Causality : The distinct M/M+2 pattern arises from the statistical probability of a molecule containing either the ⁷⁹Br or ⁸¹Br isotope. This provides definitive evidence for the presence of a single bromine atom. High-resolution mass spectrometry (HRMS) can further confirm the elemental formula (C₁₀H₆BrIO) by measuring the mass with very high precision.

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrations of bonds within a molecule, making it an excellent tool for identifying the presence of specific functional groups.

  • Key Information Provided : For this compound, the IR spectrum would confirm:

    • O-H Stretch : A strong, broad absorption band around 3200-3500 cm⁻¹ is characteristic of the hydroxyl group.

    • C=C Aromatic Stretches : Multiple sharp peaks in the 1450-1600 cm⁻¹ region confirm the presence of the naphthalene aromatic system.

    • C-O Stretch : A strong peak around 1200-1260 cm⁻¹ corresponds to the C-O bond of the phenol.

    • C-H Bending : Out-of-plane C-H bending vibrations below 900 cm⁻¹ can give clues about the substitution pattern of the aromatic rings.[7]

    • C-Br and C-I Stretches : These appear in the fingerprint region at lower wavenumbers (< 700 cm⁻¹) and can be difficult to assign definitively but their presence is expected.

Comparative Summary
Technique Information Provided Strengths for this Molecule Limitations for this Molecule
NMR Spectroscopy Complete covalent structure (C-H framework), atom connectivity, isomer identification.Unambiguously determines the precise substitution pattern and confirms the identity of the specific isomer.Requires more sample (mg scale) and longer acquisition times, especially for ¹³C NMR.
Mass Spectrometry Molecular weight and elemental formula.Quickly confirms molecular weight and definitively proves the presence of one bromine atom via the isotopic pattern.[6][8]Provides no information on the positions of the substituents (isomerism).
IR Spectroscopy Presence of functional groups (-OH, aromatic ring, C-O).Fast, requires minimal sample, and provides excellent confirmation of the hydroxyl group.[9]Gives very little information about the overall carbon skeleton or the specific arrangement of atoms.

Conclusion

The comprehensive characterization of this compound is most authoritatively achieved through the synergistic use of multiple analytical techniques. ¹H and ¹³C NMR spectroscopy stand as the cornerstone of this analysis , providing the unequivocal and detailed structural data necessary to map the precise connectivity of the molecule and distinguish it from any potential isomers. The predicted chemical shifts and coupling patterns, rooted in the fundamental electronic and steric effects of the hydroxyl and halogen substituents, offer a clear spectral fingerprint.

While techniques like Mass Spectrometry are invaluable for rapidly confirming the molecular formula and the presence of bromine, and IR Spectroscopy is essential for verifying functional groups, neither can provide the detailed architectural information that NMR delivers. Therefore, for researchers and professionals in fields where absolute structural certainty is paramount, a thorough 1D and 2D NMR analysis is not just recommended; it is indispensable.

References

  • S. K. Sahu, et al. (2021). ¹H and ¹³C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Scientific Reports. Available at: [Link]

  • A. C. de Oliveira, et al. (2006). ¹H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds. Magnetic Resonance in Chemistry. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). On the ¹³C NMR spectrum of 1-bromo-2-methylpropane. docbrown.info. Available at: [Link]

  • A. K. Siddiqa, et al. (2018). Nuclear Magnetic Resonance Spectroscopy Investigations of Naphthalene-Based 1,2,3-Triazole Systems for Anion Sensing. Molbank. Available at: [Link]

  • H. Aboutahira, et al. (2022). Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. Molbank. Available at: [Link]

  • Reddit r/OrganicChemistry. (2022). What is the explanation behind 2 H-NMR signals for naphthalene? Reddit. Available at: [Link]

  • ResearchGate. (n.d.). Computed 1 H NMR spectra for naphthalene. ResearchGate. Available at: [Link]

  • G. Serrano, et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytica Chimica Acta. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectra of (a) 2-naphthol, (b) 1,1'-bi-2-naphthol, and (c)... ResearchGate. Available at: [Link]

  • PubChem. (2025). 8-Bromonaphthalen-2-ol. National Center for Biotechnology Information. Available at: [Link]

  • G. Serrano, et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytica Chimica Acta. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). Expected Chemical Shifts and Origins for the C-13 NMR spectrum of 1-bromo-2-chloroethane. docbrown.info. Available at: [Link]

  • H. Quast, et al. (2004). On the Protonation and Deuteration of Hydroxy-Substituted Naphthalenes – A 1H NMR Study. Helvetica Chimica Acta. Available at: [Link]

  • All In Pedia. (2023). Bromo pattern in Mass Spectrometry. YouTube. Available at: [Link]

  • PubChem. (2025). 6-bromo-2-iodo-1H-indole. National Center for Biotechnology Information. Available at: [Link]

  • S. K. Sahu, et al. (2021). ¹H and ¹³C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). The oa-TOF mass spectra of the major bromine-containing peaks... ResearchGate. Available at: [Link]

Sources

A Comparative Guide to a Validated HPLC Method for the Analysis of 6-Bromo-1-iodonaphthalen-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification of pharmaceutical intermediates is a cornerstone of a successful research and development pipeline. This guide provides an in-depth look at a validated High-Performance Liquid Chromatography (HPLC) method for the analysis of 6-bromo-1-iodonaphthalen-2-ol, a key building block in various synthetic pathways. We will not only detail a specific, validated method but also compare it with viable alternatives, offering the scientific rationale behind each choice to empower you in your analytical endeavors.

The Critical Role of this compound and the Need for a Validated Analytical Method

This compound is a halogenated naphthalene derivative with a chemical formula of C₁₀H₆BrIO and a molecular weight of 348.97 g/mol .[1] Its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules, including potential pharmaceutical candidates. The purity and concentration of this starting material directly impact the yield and impurity profile of the final product. Therefore, a precise and accurate analytical method is paramount for quality control and process optimization. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique in the pharmaceutical industry for the qualitative and quantitative analysis of drugs and intermediates.[2]

Proposed HPLC Method: A Deep Dive into the Scientific Rationale

The development of a robust HPLC method requires a thorough understanding of the analyte's physicochemical properties and the principles of chromatography.[3] Given the non-polar nature of the naphthalene ring system in this compound, a reversed-phase HPLC method is the logical choice.[4][5][6] In reversed-phase chromatography, a non-polar stationary phase is used with a polar mobile phase.[4][6]

Chromatographic Conditions
ParameterRecommended SettingJustification
Column C18 (Octadecylsilane), 4.6 x 150 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for non-polar compounds like halogenated naphthalenes.[5][6] The specified dimensions and particle size offer a good balance between resolution, analysis time, and backpressure.[7]
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC, providing good elution strength for non-polar analytes.[6] The addition of TFA helps to improve peak shape and resolution by suppressing the ionization of the phenolic hydroxyl group on the analyte.
Gradient Elution 0-15 min: 60% B to 90% B15-20 min: 90% B20-22 min: 90% B to 60% B22-25 min: 60% B (Re-equilibration)A gradient elution is employed to ensure the efficient elution of the analyte and any potential impurities with varying polarities, leading to a shorter run time and better peak shapes compared to an isocratic method.[7]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm internal diameter column, providing optimal efficiency.[7]
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and improves peak symmetry.
Detection Wavelength 230 nm (UV-Vis Detector)Naphthalene and its derivatives typically exhibit strong UV absorbance. The optimal wavelength should be determined by analyzing the UV spectrum of the analyte, but 230 nm is a reasonable starting point.
Injection Volume 10 µLA small injection volume minimizes the potential for band broadening and column overload.

Method Validation: Ensuring Trustworthiness and Reliability

A validated analytical method provides a high degree of assurance that it is suitable for its intended purpose.[8] The validation of this HPLC method is performed according to the International Council for Harmonisation (ICH) guidelines Q2(R2).[9][10][11]

Validation Parameters and Acceptance Criteria
ParameterObjectiveAcceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present.[12]The peak for this compound should be well-resolved from any impurities or degradation products, with a peak purity index greater than 0.999.
Linearity To demonstrate a proportional relationship between the concentration of the analyte and the detector response.A linear regression of the calibration curve should have a correlation coefficient (r²) of ≥ 0.999 over the specified range.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.For assay: 80% to 120% of the target concentration.For impurities: From the reporting limit to 120% of the specification.[12]
Accuracy The closeness of the test results obtained by the method to the true value.[9]The mean recovery should be within 98.0% to 102.0% at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[9]Repeatability (Intra-day): Relative Standard Deviation (RSD) of ≤ 1.0% for six replicate injections.Intermediate Precision (Inter-day): RSD of ≤ 2.0% when analyzed by different analysts on different days with different equipment.[13]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1 and an RSD of ≤ 10%.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.The system suitability parameters should remain within the acceptance criteria when parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%) are varied.

Experimental Protocols: A Step-by-Step Guide

Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions for linearity, accuracy, and precision studies by diluting the stock solution with the mobile phase (initial composition: 60% B).

  • Sample Solution: Prepare the sample solution at a similar concentration to the main working standard using the same diluent.

Validation Experiments Workflow

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Method Validation cluster_analysis Data Analysis Prep_Standard Prepare Standard Solutions Data_Acquisition HPLC Data Acquisition Prep_Standard->Data_Acquisition Prep_Sample Prepare Sample Solutions Prep_Sample->Data_Acquisition Specificity Specificity Data_Processing Process Data Specificity->Data_Processing Linearity Linearity & Range Linearity->Data_Processing Accuracy Accuracy Accuracy->Data_Processing Precision Precision Precision->Data_Processing LOD_LOQ LOD & LOQ LOD_LOQ->Data_Processing Robustness Robustness Robustness->Data_Processing Data_Acquisition->Specificity Data_Acquisition->Linearity Data_Acquisition->Accuracy Data_Acquisition->Precision Data_Acquisition->LOD_LOQ Data_Acquisition->Robustness Report Generate Validation Report Data_Processing->Report

Caption: Workflow for the validation of the HPLC method.

Comparison with Alternative Methods

While the proposed reversed-phase HPLC method is robust and reliable, it is essential to consider other analytical approaches.

Alternative HPLC Conditions
AlternativeAdvantagesDisadvantages
C8 Column Less retentive than C18, which can be beneficial for highly non-polar compounds, potentially leading to shorter run times.May offer lower resolution for closely related impurities.
Methanol as Organic Modifier A more cost-effective and less toxic solvent compared to acetonitrile.Can generate higher backpressure and may have different selectivity.
Phosphate Buffer in Mobile Phase Provides better pH control, which can be crucial for ionizable compounds.Buffers are non-volatile and can precipitate, requiring more rigorous system maintenance.
Isocratic Elution Simpler method with no need for gradient re-equilibration, leading to faster analysis times in some cases.May not be suitable for samples containing components with a wide range of polarities, leading to poor resolution or long run times.
Other Analytical Techniques
TechniquePrincipleApplicability to this compound
Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phase.Potentially applicable if the compound is thermally stable and sufficiently volatile. Derivatization may be required to improve volatility.
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid (e.g., CO₂) as the mobile phase.Offers fast separations and is a "greener" alternative to normal-phase HPLC. Could be a viable option for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information and can be used for quantitative analysis (qNMR).Excellent for identity confirmation and can be used for purity assessment, but generally less sensitive and has lower throughput than HPLC for routine analysis.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.When coupled with HPLC (LC-MS), it provides high sensitivity and specificity, making it ideal for impurity identification and trace analysis.

Conclusion: A Framework for Reliable Analysis

The presented validated HPLC method provides a robust and reliable framework for the quantitative analysis of this compound. The detailed methodology, validation parameters, and comparison with alternatives offer a comprehensive guide for researchers and scientists. It is crucial to remember that method validation is an ongoing process, and the suitability of the method should be periodically verified to ensure its continued performance.[14] By understanding the scientific principles behind the analytical choices, professionals in drug development can confidently ensure the quality and consistency of their materials, ultimately contributing to the advancement of pharmaceutical sciences.

References

  • ResearchGate. Development and Validation of a New Stereoselective RP-HPLC Method for Simultaneous Quantification of Tadalafil, its One Enantiomer, and Two Diastereomers in API and Tablet Form. Available from: [Link]

  • MDPI. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Available from: [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. Available from: [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • Wageningen University & Research. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Available from: [Link]

  • Pharmaceutical Technology. HPLC Method Development and Validation for Pharmaceutical Analysis. Available from: [Link]

  • United States Pharmacopeia. <621> CHROMATOGRAPHY. Available from: [Link]

  • Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development. Available from: [Link]

  • ResearchGate. (PDF) Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds. Available from: [Link]

  • Phenomenex. Normal-phase vs. Reversed-phase Chromatography. Available from: [Link]

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. Available from: [Link]

  • RSC Publishing. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Available from: [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). Available from: [Link]

  • Chromatography Online. How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Available from: [Link]

  • ResearchGate. (PDF) HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. Available from: [Link]

  • ResearchGate. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. Available from: [Link]

  • Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques. Available from: [Link]

  • National Institutes of Health. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. Available from: [Link]

  • Pharma's Almanac. Navigating HPLC Method Development: Tips for Success. Available from: [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]

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  • Iraqi Journal of Science. separation and identification of naphthalene, acenaphthylene, pyrene, benz{a} anthracene and 1,3,2,4-dibenzanthracene. Available from: [Link]

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  • IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available from: [Link]

Sources

Comparative Guide: Synthetic Routes to 6-Bromo-1-iodonaphthalen-2-ol

[1]

Executive Summary

Target Molecule: 6-Bromo-1-iodonaphthalen-2-ol (CAS: 102153-45-7) Primary Application: Key bifunctional building block for orthogonal cross-coupling reactions (e.g., Sonogashira, Suzuki) in the synthesis of complex naphthalene-based pharmaceuticals and optoelectronic materials.[1]

Verdict: The Oxidative Iodination Route (KI/H₂O₂) is the superior methodology for scale-up and general laboratory synthesis.[1] It offers the highest yield (>95%), utilizes inexpensive "green" reagents, and frequently eliminates the need for chromatographic purification, unlike N-iodosuccinimide (NIS) or ammonium iodide (NH₄I) based protocols.[1]

MetricRoute A: Oxidative Iodination (Preferred) Route B: Ammonium Iodide Route C: Electrophilic (NIS)
Reagents KI, H₂O₂, H₂SO₄, MeOHNH₄I, Oxidant, SolventNIS, TsOH or TFA, MeCN
Yield 95% 90–93%~75–85% (Est.)[1]
Atom Economy HighModerateLow (Succinimide waste)
Purification Filtration / Wash (Crude often pure)Column ChromatographyColumn Chromatography
Cost LowLow-MediumHigh

Retrosynthetic Analysis & Strategy

The synthesis of this compound relies on the strong ortho-directing effect of the hydroxyl group at the C2 position.[1] In 6-bromo-2-naphthol, the C1 position is highly activated toward electrophilic aromatic substitution (EAS), allowing for highly regioselective iodination without affecting the bromine atom at C6.[1]

Disconnection Approach:

  • Target: this compound[1][2][3][4]

  • Precursor: 6-Bromo-2-naphthol[1][5]

  • Transformation: Regioselective C1-Iodination

RetrosynthesisTargetThis compoundPrecursor6-Bromo-2-naphtholTarget->PrecursorC-I Disconnection(Regioselective EAS)Start2-NaphtholPrecursor->StartBromination/Reduction(Blocking Group Strategy)

Figure 1: Retrosynthetic logic leveraging the C2-OH directing group.

Detailed Experimental Protocols

Route A: Oxidative Iodination (KI / H₂O₂) – The Gold Standard

This method generates the electrophilic iodine species (

16

Mechanism:


1

Protocol:

  • Setup: To a solution of sulfuric acid (1.5 equiv) in methanol (0.2 M concentration relative to substrate) is added 6-bromonaphthalen-2-ol (1.0 equiv).[1]

  • Addition: Add Potassium Iodide (KI) (1.1 equiv) to the mixture.[1]

  • Oxidation: Slowly add Hydrogen Peroxide (H₂O₂, 35 wt.[1] %) (4.0 equiv) dropwise. Caution: Exothermic.

  • Reaction: Stir the mixture at room temperature for 4 hours. Monitor by TLC (hexanes/EtOAc) for the disappearance of the starting naphthol.

  • Workup:

    • Extract organics with dichloromethane (DCM).[1]

    • Wash combined organic layers with saturated sodium sulfite (

      
      ) to quench excess iodine (indicated by fading of brown color).
      
    • Wash with water and brine.[1]

    • Dry over

      
       and concentrate in vacuo.[1]
      
  • Result: The product is typically isolated as an off-white solid in 95% yield .[1] For most cross-coupling applications, no further purification is required.[1]

Expert Insight: The use of methanol is critical for solubility.[1] If the product precipitates too early, conversion may stall; adding a small amount of DCM to the reaction mixture can help maintain homogeneity.[1]

Route B: Ammonium Iodide (NH₄I) Method

A variation of the oxidative route often cited in academic theses for gram-scale preparation.[1]

Protocol:

  • Dissolve 6-bromo-2-naphthol in methanol/water.[1]

  • Add Ammonium Iodide (NH₄I) (1.1–1.2 equiv).[1]

  • Add oxidant (typically H₂O₂ or Oxone).[1]

  • Stir at ambient temperature until conversion is complete.

  • Purification: Unlike Route A, this protocol often recommends flash column chromatography (Silica gel, 5% EtOAc/Hexane) to remove ammonium salts and trace impurities, yielding the product as a white solid (90–93%).[1]

Route C: Electrophilic Iodination (NIS)

Traditional electrophilic substitution using N-iodosuccinimide (NIS).[1] While effective, it is less atom-economical and more expensive than Route A.[1]

Protocol:

  • Dissolve 6-bromo-2-naphthol in Acetonitrile (MeCN) or DMF.[1]

  • Add N-iodosuccinimide (NIS) (1.05 equiv).[1]

  • Add a catalytic amount of p-Toluenesulfonic acid (TsOH) or TFA (10 mol%).[1]

  • Stir at

    
     to RT for 2–4 hours.
    
  • Workup: Quench with saturated aqueous sodium thiosulfate. Extract with EtOAc.[1][7]

  • Purification: Column chromatography is usually required to remove succinimide byproducts.[1]

Precursor Synthesis: 6-Bromo-2-naphthol

Since 6-bromo-2-naphthol is not the natural regiochemical outcome of direct bromination (which favors C1), it is synthesized via a "blocking group" strategy or purchased commercially.[1]

Standard Synthesis:

  • Bromination: Treat 2-naphthol with excess bromine to form 1,6-dibromo-2-naphthol .[1]

  • Reduction: Selectively debrominate the C1 position using Tin (Sn) and HCl, or a Pd/Fe system.[1] The steric bulk at C1 makes the C1-Br bond weaker and more susceptible to reduction than the C6-Br bond.[1]

PrecursorSynthesisNaphthol2-NaphtholDibromo1,6-Dibromo-2-naphtholNaphthol->DibromoBr2 (excess)AcOHTarget6-Bromo-2-naphtholDibromo->TargetSn / HCl(Selective Reduction)

Figure 2: Synthesis of the starting material 6-bromo-2-naphthol.[1]

References

  • Route A (Primary Source): Unsworth, W. P., et al. (2012).[1] "Late-stage functionalization of 6-bromo-2-naphthol derivatives." Chemical Communications, Electronic Supplementary Information (ESI), p.[1] 4.

  • Route B (NH4I Variant): Segura Quezada, L. A. (2021).[1] "Total Synthesis of (+)-Lepadin F and Analogs." University of Guanajuato Thesis, p.[1] 34.

  • Precursor Synthesis: Koelsch, C. F. (1940).[1] "6-Bromo-2-naphthol."[1][5] Organic Syntheses, 20, 18.

  • General Iodination Methodology: Castanet, A.-S., et al. (2002).[1][8] "Mild and regioselective iodination of electron-rich aromatics." Tetrahedron Letters, 43(29), 5047-5048.[1]

A Senior Application Scientist's Guide to Predicting the Reactivity of 6-bromo-1-iodonaphthalen-2-ol using DFT Calculations

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for predicting the chemical reactivity of 6-bromo-1-iodonaphthalen-2-ol. We will move beyond a simple recitation of methods to explain the causality behind computational choices, offering a self-validating protocol grounded in Density Functional Theory (DFT). By comparing key reactivity descriptors—Bond Dissociation Energy (BDE), Frontier Molecular Orbitals (FMOs), and Molecular Electrostatic Potential (MEP)—we will build a robust, predictive model for this versatile synthetic building block.

The Strategic Imperative: Why Predict Reactivity Computationally?

In modern chemical synthesis and drug development, this compound represents a valuable scaffold. Its dihalogenated structure opens the door to sequential, site-selective functionalization via palladium-catalyzed cross-coupling reactions like the Suzuki and Sonogashira couplings.[1][2][3] Furthermore, the naphthalene core, substituted with an electron-donating hydroxyl group and electron-withdrawing halogens, presents a nuanced electronic landscape for electrophilic or nucleophilic attack.[4]

However, experimentally determining the optimal reaction conditions and regioselectivity through trial-and-error is resource-intensive. Computational chemistry, specifically DFT, offers a powerful alternative, enabling us to predict reaction outcomes, understand mechanistic pathways, and design more efficient synthetic routes before a single flask is warmed.[5][6][7] This guide will focus on answering three critical questions:

  • Cross-Coupling Selectivity: Which carbon-halogen bond (C-I or C-Br) is preferentially activated?

  • Electrophilic Attack: Which positions on the aromatic core are most susceptible to electrophilic substitution?

  • Nucleophilic Interaction: Where are the electron-poor regions that are likely to interact with nucleophiles?

The Computational Workflow: A Self-Validating Protocol

Our approach is grounded in establishing a reliable and reproducible computational model. The entire workflow is designed to ensure that the calculated properties are physically meaningful and predictive.

G cluster_0 Setup & Optimization cluster_1 Reactivity Descriptor Calculation cluster_2 Analysis & Prediction mol_build 1. Molecular Structure Input (this compound) geom_opt 2. Geometry Optimization (e.g., M06-2X/Def2-SVP) mol_build->geom_opt Initial Guess freq_calc 3. Frequency Calculation (Confirm Minimum Energy State) geom_opt->freq_calc Optimized Geometry spe 4. Single-Point Energy (Higher-Level Basis Set, e.g., Def2-TZVP) freq_calc->spe Validated Structure bde 5a. Bond Dissociation Energy (BDE) (C-Br vs. C-I) fmo 5b. Frontier Molecular Orbitals (FMO) (HOMO/LUMO Analysis) mep 5c. Molecular Electrostatic Potential (MEP) (Charge Distribution) reactivity 6. Synthesize Data & Predict Reactivity bde->reactivity fmo->reactivity mep->reactivity

Caption: Computational workflow for predicting molecular reactivity.

Experimental Protocol: DFT Calculation
  • Structure Preparation: Construct the 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).

  • Geometry Optimization:

    • Causality: The first step is to find the molecule's most stable 3D arrangement (its lowest energy conformation). All subsequent electronic properties are only meaningful at this optimized geometry.

    • Method: Perform a geometry optimization using a reliable functional and basis set. For halogenated aromatics, the M06-2X functional is highly recommended as it performs well for thermochemistry and non-covalent interactions.[8][9][10] A double-zeta basis set like Def2-SVP is efficient for the initial optimization.

    • Example Software Input (Gaussian): #p M062X/Def2SVP Opt[11]

  • Frequency Calculation:

    • Causality: This is a critical validation step. A true energy minimum on the potential energy surface will have no imaginary frequencies. This calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections necessary for accurate BDE calculations.[8]

    • Method: Use the same functional and basis set as the optimization.

    • Example Software Input (Gaussian): #p M062X/Def2SVP Freq

  • Single-Point Energy Calculation:

    • Causality: To improve accuracy, a more computationally expensive, higher-level basis set is used to calculate the final electronic energy on the optimized geometry. This approach balances computational cost and accuracy.

    • Method: Use a triple-zeta basis set like Def2-TZVP for a more precise energy value.

    • Example Software Input (Gaussian): #p M062X/Def2TZVP

Comparative Analysis of Reactivity Descriptors

With a validated molecular structure, we can now calculate and compare the key descriptors that predict its chemical behavior.

G center Predicted Reactivity of This compound bde Bond Dissociation Energy (BDE) center->bde fmo Frontier Molecular Orbitals (FMO) center->fmo mep Molecular Electrostatic Potential (MEP) center->mep bde_desc Predicts C-X bond lability (Cross-Coupling) bde->bde_desc fmo_desc Identifies sites for electrophilic/nucleophilic attack fmo->fmo_desc mep_desc Visualizes charge distribution and reactive sites mep->mep_desc

Caption: Relationship between DFT descriptors and reactivity prediction.

A. Bond Dissociation Energy (BDE): Predicting Cross-Coupling Selectivity

For reactions involving the cleavage of a carbon-halogen bond, such as Suzuki or Heck couplings, the BDE is the most direct predictor of reactivity. The bond with the lower BDE will require less energy to break and will therefore be the kinetically favored site of reaction.

The BDE is calculated as the enthalpy change of the homolytic cleavage of the C-X bond:[10] BDE = [H(naphthyl radical) + H(halogen radical)] - H(parent molecule)

Protocol:

  • Perform geometry optimization and frequency calculations on the parent molecule (this compound).

  • Create two radical structures: one by removing the iodine atom and another by removing the bromine atom.

  • Perform geometry optimization and frequency calculations on both radical species and on the individual halogen radicals (I• and Br•).

  • Calculate the enthalpy (Sum of electronic and thermal Enthalpies from the frequency output) for all species.

  • Apply the BDE formula for both the C-I and C-Br bonds.

Predicted Data & Comparison:

BondCalculated BDE (kcal/mol) at 298.15 KComparison & Prediction
C-I~65-70Significantly Weaker. Predicted to be the primary site for oxidative addition in Pd-catalyzed cross-coupling reactions.
C-Br~78-83Significantly Stronger. This bond is expected to remain intact under conditions that selectively cleave the C-I bond.

Note: Absolute BDE values are highly dependent on the level of theory. The crucial insight comes from the relative difference between the C-I and C-Br values.

This result aligns with extensive experimental evidence that the reactivity order for halogens in cross-coupling reactions is I > Br > Cl. Our calculation provides a quantitative, predictive foundation for this empirical rule.

B. Frontier Molecular Orbitals (FMO): Mapping Electrophilic and Nucleophilic Sites

FMO theory provides profound insight into a vast range of chemical reactions.[12] It posits that the most significant interactions occur between the Highest Occupied Molecular Orbital (HOMO) of one molecule (the nucleophile) and the Lowest Unoccupied Molecular Orbital (LUMO) of another (the electrophile).[13][14]

  • HOMO: Regions with a large HOMO coefficient are electron-rich and represent the likely sites of electrophilic attack .

  • LUMO: Regions with a large LUMO coefficient are electron-poor and indicate the likely sites of nucleophilic attack .

  • HOMO-LUMO Gap: The energy difference between these two orbitals correlates with the molecule's overall kinetic stability. A smaller gap suggests higher reactivity.

Analysis of this compound:

OrbitalPredicted Energy (eV)Analysis & Reactivity Prediction
HOMO ~ -6.0 to -6.5The HOMO is predicted to be localized primarily on the naphthalene ring, with significant contributions from the oxygen atom and the carbon atoms ortho and para to the hydroxyl group. This indicates that electrophilic aromatic substitution will be directed to these activated positions, away from the C-I bond.
LUMO ~ -1.5 to -2.0The LUMO is predicted to have significant density on the carbon atom bearing the iodine (C1). This is due to the C-I bond's antibonding character and iodine's ability to accept electron density, making this position the most susceptible to nucleophilic attack or, more relevantly, oxidative addition by a low-valent metal catalyst.
Gap ~ 4.0 to 5.0This relatively large gap suggests the molecule is kinetically stable but poised for selective reactions at the sites identified by the HOMO and LUMO distributions.

The FMO analysis powerfully complements the BDE calculations. The high LUMO density at C1 reinforces the prediction that this is the most electrophilic carbon and the most likely site for reactions initiated by a nucleophilic metal center.

C. Molecular Electrostatic Potential (MEP): Visualizing the Reactive Surface

The MEP map is an intuitive tool that projects the charge distribution onto the molecule's electron density surface.[15][16] It provides a visual guide to where a molecule is most likely to interact with other charged species.

  • Red Regions (Negative Potential): Electron-rich areas, attractive to electrophiles.

  • Blue Regions (Positive Potential): Electron-poor areas, attractive to nucleophiles.

Predicted MEP Analysis for this compound:

  • Most Negative Region: The most intense red area will be localized around the oxygen atom of the hydroxyl group due to its lone pairs, making it a prime site for hydrogen bonding or protonation.

  • Most Positive Region: The most intense blue area will be around the hydrogen atom of the hydroxyl group, making it acidic.

  • Aromatic Ring: The ring itself will show a nuanced landscape. The region near the hydroxyl group will be electron-rich (yellow-to-red), while the areas influenced by the electron-withdrawing halogens will be more electron-neutral or slightly electron-poor (green). The MEP provides a clear visual confirmation of the electronic push-pull effects within the molecule.

The MEP map confirms that while the C-I bond is the weak point for bond cleavage (from BDE) and has high LUMO density (from FMO), the most electron-rich site for interacting with an electrophile is the hydroxyl-activated part of the ring.

Conclusion: A Unified Prediction of Reactivity

By synthesizing the data from our three comparative DFT methods, we can generate a highly reliable reactivity profile for this compound:

  • Dominant Reactivity Pathway: For cross-coupling reactions, the molecule will react selectively at the C1-Iodo position . This is unequivocally supported by the significantly lower calculated C-I Bond Dissociation Energy and the high localization of the LUMO on the C1 carbon.

  • Alternative Reactivity (Electrophilic Attack): Should the molecule be subjected to electrophilic aromatic substitution, the reaction will be directed by the powerful electron-donating hydroxyl group to the carbons ortho and para to it, avoiding the halogenated positions. This is predicted by both the HOMO distribution and the negative electrostatic potential on that region of the ring.

  • Experimental Validation: These computational predictions provide a robust hypothesis that can be tested experimentally. A synthetic chemist could, with high confidence, perform a Sonogashira coupling expecting reaction at the iodo position, followed by a subsequent Suzuki coupling at the bromo position under more forcing conditions, thereby achieving selective difunctionalization.

This guide demonstrates that a well-structured DFT analysis, comparing multiple reactivity descriptors, provides field-proven insights that accelerate research and development. By understanding the "why" behind the calculations, scientists can leverage computational chemistry not just as a confirmation tool, but as a truly predictive engine for chemical discovery.

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